molecular formula C10H4F2N2O B1321245 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile CAS No. 541505-11-7

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B1321245
CAS No.: 541505-11-7
M. Wt: 206.15 g/mol
InChI Key: QOFRDVZHEZZMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H4F2N2O and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRDVZHEZZMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610624
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541505-11-7
Record name 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541505-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthesis pathway for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, a key intermediate in the development of novel kinase inhibitors and antimicrobial agents. The fluorinated quinoline scaffold is of significant interest in medicinal chemistry due to its ability to enhance binding affinity and modulate pharmacokinetic properties. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the successful synthesis of this valuable compound.

I. Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence involving a condensation reaction followed by a thermal cyclization, a variant of the well-established Gould-Jacobs reaction. The pathway commences with the readily available starting materials, 3,5-difluoroaniline and ethyl cyanoacetate.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A 3,5-Difluoroaniline D Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate (Enamine Intermediate) A->D Condensation B Ethyl Cyanoacetate B->D C Triethyl Orthoformate C->D E This compound D->E Thermal Cyclization (High-Boiling Solvent)

Figure 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 4-hydroxyquinolines.

Step 1: Synthesis of Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate (Enamine Intermediate)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluoroaniline129.1112.91 g0.10
Ethyl Cyanoacetate113.1211.31 g0.10
Triethyl Orthoformate148.2022.23 g0.15
Acetic Anhydride102.0920.42 g0.20

Procedure:

  • A mixture of 3,5-difluoroaniline (12.91 g, 0.10 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and triethyl orthoformate (22.23 g, 0.15 mol) is prepared in a round-bottom flask.

  • Acetic anhydride (20.42 g, 0.20 mol) is added to the mixture.

  • The reaction mixture is heated at 120-130°C for 2 hours with stirring.

  • After cooling to room temperature, the excess reagents and by-products are removed under reduced pressure.

  • The resulting crude product, ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate, can be used in the next step without further purification. Optionally, it can be recrystallized from ethanol.

Step 2: Synthesis of this compound (Thermal Cyclization)

Materials:

ReagentMolar Mass ( g/mol )Quantity
Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate(as prepared above)~0.10 mol
Diphenyl Ether or Dowtherm A170.21 / ~166200 mL

Procedure:

  • Diphenyl ether or Dowtherm A (200 mL) is heated to reflux (approximately 250-260°C) in a three-necked flask equipped with a mechanical stirrer and a condenser.

  • The crude ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate from the previous step is added portion-wise to the hot solvent over a period of 15-20 minutes.

  • The reaction mixture is maintained at reflux for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The mixture is then allowed to cool to room temperature, during which the product precipitates.

  • The solid is collected by filtration and washed thoroughly with a non-polar solvent such as hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound as a solid.

III. Quantitative Data (Expected)

The following table summarizes the expected quantitative data for this synthesis, based on analogous reactions reported in the literature.

StepProductTheoretical Yield (g)Expected Actual Yield (g)Expected Yield (%)Melting Point (°C)
1Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate25.2221.4 - 23.985 - 95Not typically isolated
2This compound20.6115.5 - 18.575 - 90>250 (Decomposition)

IV. Logical Relationships and Workflow

The experimental workflow can be visualized as a sequence of operations, each with specific inputs and outputs.

Workflow cluster_prep Preparation and Condensation cluster_cyclization Cyclization and Purification A Mix Starting Materials: 3,5-Difluoroaniline Ethyl Cyanoacetate Triethyl Orthoformate Acetic Anhydride B Heat at 120-130°C for 2h A->B C Remove Volatiles (Reduced Pressure) B->C D Crude Enamine Intermediate C->D F Add Crude Intermediate D->F Input E Heat High-Boiling Solvent to Reflux (~250°C) E->F Input G Reflux for 30-60 min F->G H Cool to Room Temperature G->H I Filter Precipitate H->I J Wash with Hexane I->J K Recrystallize J->K L Pure Final Product K->L

Figure 2: Detailed experimental workflow for the synthesis.

This comprehensive guide provides a strong foundation for the successful laboratory synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.

Technical Guide: Physicochemical Properties and Synthetic Insights of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline core, substituted with two fluorine atoms, a hydroxyl group, and a nitrile group, makes it a versatile synthetic building block for the development of novel therapeutic agents and functional materials.[1][2] This document provides a comprehensive overview of its known physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and discusses its potential biological relevance, particularly as a precursor for kinase inhibitors and antimicrobial compounds.[2]

Core Physicochemical Properties

The unique substitution pattern of this compound dictates its chemical behavior and potential applications. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, results in a distinct set of properties. Quantitative data is summarized below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₄F₂N₂O[1]
Molecular Weight 206.15 g/mol [2][3]
Boiling Point 386.7°C at 760 mmHg[1]
Density 1.54 g/cm³[1]
Flash Point 187.6°C[1]
Vapor Pressure 1.57 x 10⁻⁶ mmHg at 25°C[1]
Refractive Index 1.643[1]
Storage Temperature 2-8°C, Inert Atmosphere[1][3]
Melting Point Not Available[1]
Solubility Not Available[1]
pKa Not Available
LogP Not Available

Synthesis and Characterization Protocols

General Synthetic Protocol: Cyclization Approach

A common and effective method for constructing the 4-hydroxyquinoline core involves the high-temperature cyclization of an aniline derivative with a malonic acid derivative.

Experimental Workflow:

  • Starting Materials: The synthesis would likely commence with 3,5-difluoroaniline and a suitable malonic acid derivative, such as diethyl 2-cyano-3-ethoxyacrylate.

  • Condensation: The aniline and the malonic ester derivative are heated in a high-boiling point solvent (e.g., diphenyl ether) to facilitate the initial condensation reaction, forming an intermediate enamine.

  • Thermal Cyclization: The reaction temperature is elevated (typically >200°C) to induce an intramolecular cyclization (Conrad-Limpach-Knorr reaction), followed by the elimination of ethanol and subsequent tautomerization to yield the stable 4-hydroxyquinoline ring system.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and washed extensively.

  • Purification: The crude product is purified using standard laboratory techniques, such as recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel to yield the final, pure compound.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A 3,5-Difluoroaniline C Condensation (High-Boiling Solvent, e.g., Diphenyl Ether) A->C B Diethyl (ethoxymethylene)cyanoacetate B->C D Thermal Intramolecular Cyclization (>200°C) C->D Heat E Precipitation & Filtration D->E F Recrystallization or Column Chromatography E->F G Final Product: This compound F->G

A generalized workflow for the synthesis of this compound.
Analytical Characterization

The structural confirmation of the synthesized product would involve a suite of standard analytical techniques. Based on data from analogous fluoroquinolone structures, the expected results are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring would be observed, with characteristic splitting patterns due to fluorine-proton coupling. A downfield, broad singlet for the hydroxyl proton is also expected.[6]

    • ¹³C NMR: Resonances for all ten carbon atoms would be present, with carbon signals coupled to the adjacent fluorine atoms exhibiting characteristic splitting.

    • ¹⁹F NMR: Two distinct signals would confirm the presence and chemical environment of the fluorine atoms at the C5 and C7 positions.[4]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₄F₂N₂O) would be identified, confirming its elemental composition.[4]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C=C/C=N stretches associated with the quinoline ring.

Biological Context and Potential Applications

This compound is primarily utilized as a key intermediate for the synthesis of more complex, biologically active molecules.[1] Its structural motifs are present in numerous compounds with therapeutic potential.

  • Antimicrobial Agents: The fluoroquinolone scaffold is the cornerstone of a major class of broad-spectrum antibiotics. These drugs function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[6] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately, cell death.

  • Kinase Inhibitors: The quinoline ring system is a privileged structure in the design of kinase inhibitors for oncology applications. The specific substitutions on the ring allow for fine-tuning of the molecule's ability to bind to the ATP-binding pocket of target kinases, thereby modulating cellular signaling pathways involved in cancer proliferation.[2]

cluster_drug Fluoroquinolone Action cluster_bacterial_cell Bacterial Cell drug Fluoroquinolone Derivative (e.g., synthesized from title compound) dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topo_iv Topoisomerase IV drug->topo_iv Inhibits supercoiling DNA Supercoiling & Replication dna_gyrase->supercoiling Enables topo_iv->supercoiling Enables cell_death Cell Death supercoiling->cell_death Disruption leads to

References

The Multifaceted Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has emerged as a powerful approach in medicinal chemistry, yielding derivatives with a broad spectrum of enhanced biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document details the mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of cell proliferation, and interference with critical cellular signaling pathways.

A series of novel fluorinated quinoline analogues have been synthesized and evaluated for their anticancer properties against breast cancer cell lines.[1][2] Notably, compounds 6a , 6b , 6d , and 6f showed potent activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468) with IC50 values in the low micromolar range, while remaining non-toxic to non-tumorigenic breast cells (MCF-10A).[1][2][3] The presence of both an ester group and fluorine substitution on the quinoline ring was found to be crucial for their anticancer activity.[1][2] These compounds were also observed to significantly reduce the clonogenic capacity of TNBC cells and induce the production of reactive oxygen species (ROS).[2][3]

Quantitative Data for Anticancer Activity
CompoundCell LineActivityIC50 (µM)Reference
6a MDA-MB-468 (TNBC)Anticancer4.0[1]
6a MCF7 (Breast Cancer)Anticancer10.5[1]
6b MDA-MB-468 (TNBC)Anticancer5.0[1]
6b MCF7 (Breast Cancer)Anticancer11.0[1]
6d MDA-MB-468 (TNBC)Anticancer2.5-5[2]
6f MDA-MB-468 (TNBC)Anticancer2.5-5[2]
Signaling Pathways in Anticancer Activity

The anticancer effects of many fluorinated quinoline derivatives are linked to their ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS), which can lead to apoptosis.

ROS_Induction_Pathway Fluorinated Quinoline Fluorinated Quinoline Cancer Cell Cancer Cell Fluorinated Quinoline->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Induces Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Triggers DNA_Gyrase_Inhibition Fluorinated Quinoline Fluorinated Quinoline DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Fluorinated Quinoline->DNA Gyrase/Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to NFkB_Inhibition_Pathway Fluorinated Quinoline Fluorinated Quinoline IKK IKK Fluorinated Quinoline->IKK Inhibits IkB-NFkB IkB-NFkB IKK->IkB-NFkB Phosphorylates IkB NFkB NFkB IkB-NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Add compound dilutions B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (570nm) G->H

References

The Ascendant Trajectory of 4-Hydroxyquinoline-3-carbonitrile Analogs in Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of heterocyclic compounds: 4-hydroxyquinoline-3-carbonitrile analogs. This in-depth whitepaper provides a meticulous literature review of their synthesis, biological activities, and therapeutic potential, with a particular focus on their anticancer and anti-inflammatory properties. The guide is designed to be an essential resource for those actively engaged in the quest for novel therapeutic agents.

The core of this technical guide is the systematic presentation of quantitative data, detailed experimental protocols, and visual representations of complex biological and chemical processes. By summarizing key findings in structured tables and illustrating intricate pathways and workflows, this review aims to accelerate research and development in this promising area of medicinal chemistry.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-hydroxyquinoline-3-carbonitrile analogs, particularly the fused pyrano[3,2-c]quinoline-3-carbonitrile derivatives, is predominantly achieved through a highly efficient one-pot, three-component condensation reaction. This method typically involves the reaction of a 4-hydroxyquinoline derivative, a substituted aromatic aldehyde, and malononitrile, often under reflux conditions with a catalytic amount of a base like triethylamine or piperidine in a suitable solvent such as ethanol.[1][2] Microwave-assisted synthesis has also been employed to enhance reaction rates and yields.[2]

The versatility of this synthetic approach allows for the introduction of a wide array of substituents on the aromatic aldehyde component, leading to a diverse library of analogs with varying electronic and steric properties. This diversity is crucial for establishing structure-activity relationships (SAR) and optimizing the biological activity of these compounds.

General Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxyquinoline 4-Hydroxyquinoline One-Pot Condensation One-Pot Condensation 4-Hydroxyquinoline->One-Pot Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Condensation Malononitrile Malononitrile Malononitrile->One-Pot Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->One-Pot Condensation Catalyst (e.g., Triethylamine) Catalyst (e.g., Triethylamine) Catalyst (e.g., Triethylamine)->One-Pot Condensation Reflux or Microwave Reflux or Microwave Reflux or Microwave->One-Pot Condensation Purification Purification One-Pot Condensation->Purification Final Product Final Product Purification->Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor 4-Hydroxyquinoline-3- carbonitrile Analog Inhibitor->EGFR inhibition Inhibitor->HER2 inhibition G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50/GI50) Data Analysis (IC50/GI50) Absorbance Reading->Data Analysis (IC50/GI50)

References

Technical Guide: Spectroscopic and Synthetic Profile of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. The quinoline scaffold is central to a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of two fluorine atoms on the benzene ring is expected to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a detailed, albeit predictive, spectroscopic profile (NMR, IR, MS) and a robust experimental protocol for the synthesis and characterization of this target compound.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds, including various fluoro-substituted quinolines and quinolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are predicted for a solution in DMSO-d₆. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5 - 13.5br s-OH
~8.70s-H-2
~7.55dddJ_HF ≈ 10.0, J_HH ≈ 2.5, J_HF ≈ 2.5H-6
~7.30ddJ_HF ≈ 10.0, J_HH ≈ 2.5H-8

Note: The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentPredicted C-F Coupling
~175.0C-4-
~160.0 (d)C-7¹J_CF ≈ 250 Hz
~158.0 (d)C-5¹J_CF ≈ 250 Hz
~148.0C-2-
~138.0 (dd)C-8a²J_CF ≈ 15 Hz, ⁴J_CF ≈ 3 Hz
~118.0 (dd)C-4a²J_CF ≈ 20 Hz, ²J_CF ≈ 20 Hz
~116.0C-3-
~115.0 (d)C-8²J_CF ≈ 25 Hz
~114.0CN-
~105.0 (dd)C-6²J_CF ≈ 25 Hz, ⁴J_CF ≈ 4 Hz
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (intramolecular hydrogen bonding)
~3100MediumAromatic C-H stretch
~2230Medium, SharpC≡N stretch (nitrile)
1650 - 1630StrongC=O stretch (keto tautomer contribution)
1610, 1580, 1490Medium-StrongAromatic C=C and C=N ring stretching
~1250StrongC-F stretch
~1200StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
206.03[M]⁺˙Predicted exact mass for C₁₀H₄F₂N₂O. The molecular ion should be prominent.
178.03[M - CO]⁺˙Loss of carbon monoxide is a common fragmentation pathway for quinolones.
151.02[M - CO - HCN]⁺˙Subsequent loss of hydrogen cyanide from the nitrile group.

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of the title compound.

Synthesis: Gould-Jacobs Reaction Pathway

This synthesis proceeds in two main steps starting from 3,5-difluoroaniline.

Step 1: Synthesis of Ethyl (3,5-difluoroanilino)methylenemalonate

  • In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The crude product, which may solidify upon cooling, can be washed with cold hexane or ethanol to remove unreacted starting materials.

  • Recrystallize the solid from ethanol to yield the intermediate as a crystalline solid.

Step 2: Cyclization to 5,7-Difluoro-4-hydroxyquinoline-3-carboxylate

  • Add the ethyl (3,5-difluoroanilino)methylenemalonate intermediate to a high-boiling point solvent such as diphenyl ether in a round-bottom flask fitted with a reflux condenser.

  • Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes. The cyclization is typically rapid at this temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to below 100 °C and add a large volume of hexane to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum. This yields the ethyl ester of the quinoline.

Step 3: Hydrolysis and Decarboxylation to afford the 3-carbonitrile (hypothetical extension) Standard methods for converting a 3-carboxylate to a 3-carbonitrile would then be applied, which is a multi-step process and not detailed here. A more direct synthesis would be preferable.

Alternative Step 2 (Direct to Nitrile): Reaction with Ethyl Cyanoacetate Derivative

  • A more direct route involves reacting 3,5-difluoroaniline with a derivative of ethyl cyanoacetate, such as ethyl ethoxymethylenecyanoacetate.

  • The reactants are heated in a high-boiling solvent like Dowtherm A or diphenyl ether, similar to the Gould-Jacobs cyclization. This should directly yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 3,5-Difluoroaniline C Condensation (110-120 °C) A->C B Diethyl Ethoxymethylenemalonate or Ethyl Ethoxymethylenecyanoacetate B->C D Thermal Cyclization (~250 °C in Diphenyl Ether) C->D Intermediate E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization Protocols

3.2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of TMS as an internal reference.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Obtain a standard proton spectrum with a spectral width of -2 to 14 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans will be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

3.2.2 IR Spectroscopy

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional groups.

3.2.3 Mass Spectrometry

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive or negative ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the expected formula (C₁₀H₄F₂N₂O). Analyze the fragmentation pattern to further confirm the structure. Common fragmentation patterns for fluoroquinolones include the loss of CO and H₂O.[1]

References

The Therapeutic Promise of Quinoline Carbonitriles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – The quinoline scaffold, a bicyclic aromatic heterocycle, and its carbonitrile derivatives have emerged as a significant and versatile class of compounds in medicinal chemistry. Possessing a broad spectrum of pharmacological activities, these molecules are at the forefront of research for developing novel therapeutics against a range of diseases, including cancer, bacterial infections, inflammatory disorders, malaria, and neurodegenerative conditions. This technical guide provides an in-depth overview of the key molecular targets of quinoline carbonitrile compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinoline carbonitrile derivatives have demonstrated potent anticancer activity by targeting several key proteins and signaling pathways that are crucial for tumor growth, proliferation, and survival.[1][2][3] These compounds have shown efficacy in a variety of cancer cell lines, including those of the breast, colon, lung, and kidney.[1][2]

Key Kinase Targets

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer.[1][4] Several small molecule kinase inhibitors containing the quinoline moiety have received FDA approval, underscoring the importance of this scaffold in cancer therapy.[1]

Key kinase targets for quinoline carbonitrile compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1][4]

  • Human Epidermal Growth Factor Receptor 2 (HER-2): Another member of the EGFR family, often overexpressed in breast cancer.[1][5]

  • BRAFV600E: A mutated form of the BRAF kinase that is a driver of many melanomas.[1]

  • c-Met: A receptor tyrosine kinase that, when activated, promotes cell growth, motility, and invasion.[4]

  • Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Key components of a signaling pathway that regulates cell growth, proliferation, and survival.[4]

The following table summarizes the inhibitory activity of selected quinoline carbonitrile compounds against these kinase targets.

Compound IDTarget(s)IC50 (nM)Cancer Cell Line(s)Reference
Compound IEGFR, HER-271, 31MCF-7, A-549[1]
Compound IIEGFR, BRAFV600E105, 140Not Specified[1]
Compound 5aEGFR, HER-271, 31MCF-7, A-549[5]
Compound 5eEGFR, HER-2, BRAFV600E71, 21, 62Not Specified[1]
Compound 5hEGFR, HER-2, BRAFV600E75, 23, 67Not Specified[1]
Quinoline 38PI3K, mTOR720, 2620MCF-7[4]
Quinoline 40PI3Kδ1.9Not Specified[4]
DactolisibPI3K, mTORNanomolar rangeT-ALL, Gastric Cancer[4]
Other Anticancer Targets

Beyond kinase inhibition, quinoline derivatives exert their anticancer effects through other mechanisms:

  • Topoisomerase II Inhibition: These enzymes are crucial for managing DNA tangles during replication. Their inhibition leads to DNA damage and cell death.[1][6]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics interferes with cell division, leading to apoptosis.[3]

  • DNA Intercalation: Some quinoline analogues can insert themselves into the DNA structure, disrupting replication and transcription.[6][7]

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway and its inhibition by certain quinoline compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Quinoline Quinoline Carbonitrile Compound Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

II. Antibacterial Activity: Disrupting Bacterial Replication

Quinoline carbonitrile derivatives have shown promise as antibacterial agents, particularly against both Gram-positive and Gram-negative bacteria.[8][9] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication.

Key Antibacterial Targets
  • DNA Gyrase: A type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[8][9][10]

  • Topoisomerase IV: Another type II topoisomerase that is primarily involved in decatenating replicated chromosomes, allowing for their segregation into daughter cells.[10][11]

The following table summarizes the minimum inhibitory concentrations (MIC) of a representative quinoline compound against various bacterial strains.

Compound IDBacterial StrainMIC (μg/mL)Reference
5dS. aureus (MRSA)0.125[11]
5dE. coli8[11]
14S. pneumoniae0.66[12]
14B. subtilis3.98[12]
14P. aeruginosa3.98[12]
14E. coli3.98[12]

The workflow for identifying and validating antibacterial targets of quinoline compounds is depicted below.

Antibacterial_Workflow Start Synthesize Quinoline Carbonitrile Library Screening In vitro Antibacterial Screening (MIC determination) Start->Screening TargetID Target Identification (e.g., Molecular Docking) Screening->TargetID Validation In vitro Target Validation (e.g., Enzyme Inhibition Assay) TargetID->Validation End Lead Optimization Validation->End

Antibacterial Drug Discovery Workflow

III. Anti-inflammatory and Neuroprotective Potential

The therapeutic reach of quinoline derivatives extends to inflammatory conditions and neurodegenerative diseases.[13][14][15] Their mechanisms in these contexts are often multi-faceted, involving the modulation of inflammatory pathways and the protection of neuronal cells from damage.

Key Anti-inflammatory Targets
  • Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a second messenger involved in regulating inflammation.[13]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain and inflammation.[13][16]

  • TNF-α converting enzyme (TACE): An enzyme that releases tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[13]

  • Cyclooxygenase (COX): Enzymes that produce prostaglandins, which are key mediators of inflammation.[13][17]

Key Neuroprotective Targets and Mechanisms
  • Oxidative Stress Mitigation: Some quinoline derivatives can scavenge free radicals and enhance the cellular antioxidant defense system.[15]

  • Enzyme Inhibition:

    • Catechol-O-methyltransferase (COMT) [18][19]

    • Acetylcholinesterase (AChE) [18][19]

    • Monoamine oxidase type B (MAO-B) [18][19]

IV. Antimalarial Activity: Targeting Parasite Detoxification

Quinoline-based compounds have a long history in the fight against malaria.[20][21] Their primary mode of action is the disruption of a critical detoxification process within the malaria parasite.

Key Antimalarial Target
  • Hemozoin Formation Inhibition: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Quinoline compounds are thought to inhibit this process, leading to a buildup of toxic heme and parasite death.[20][21]

V. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols frequently cited in the evaluation of quinoline carbonitrile compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of the quinoline compounds or a reference drug (e.g., cisplatin) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.[22]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate (often a peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[1]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Target Preparation: The 3D structure of the target protein (e.g., DNA gyrase, EGFR) is obtained from a protein data bank or generated via homology modeling. Water molecules and ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the quinoline carbonitrile compound is generated and its energy is minimized.

  • Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the target protein in various orientations and conformations.

  • Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.[8][12]

This guide highlights the significant potential of quinoline carbonitrile compounds as a versatile scaffold for the development of new therapeutic agents. Further research into their mechanisms of action, optimization of their structure-activity relationships, and evaluation in preclinical and clinical settings is warranted to fully realize their therapeutic promise.

References

An In-depth Technical Guide on the Solubility and Stability of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated quinoline derivative with significant potential as a building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors and antimicrobial compounds.[1] Its efficacy and development into a viable drug candidate are contingent upon its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility and stability of this compound, based on established methodologies for similar quinoline derivatives. These protocols are intended to empower researchers to generate the necessary data to advance their research and development efforts.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound, with its distinct substitution pattern, is a compound of interest for the development of new bioactive molecules.[1][3] An understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential drug product.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note the tautomeric nature of 4-hydroxyquinolines, which can exist in equilibrium with their 4-quinolone keto form. This equilibrium can influence the compound's chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₄F₂N₂O[3][4]
Molecular Weight 206.15 g/mol [4][5]
CAS Number 541505-11-7[3]
Boiling Point 386.7°C at 760 mmHg[3]
Density 1.54 g/cm³[3]
Storage Temperature 2-8°C, Inert atmosphere[3][5]
Hazard Statements H302, H315, H319, H332[5]
Precautionary Statements P261, P280, P301+P310, P302+P361+P35[5]

Solubility Profile

Researchers are advised to experimentally determine the solubility of this compound in relevant solvent systems. A template for recording such experimental data is provided in Table 2.

Table 2: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
DMSO25HPLC-UV
Acetonitrile25HPLC-UV
Dichloromethane25HPLC-UV
Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or suitable containers with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

    • Analyze the calibration standards by HPLC and construct a calibration curve by plotting the peak area against concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure the formation of a saturated solution.[6]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[6]

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[6]

  • Quantification:

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method as for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution standards Create Calibration Standards stock->standards Serial Dilution hplc_cal HPLC Analysis of Standards standards->hplc_cal saturate Add Excess Solid to Solvent equilibrate Equilibrate in Shaker saturate->equilibrate separate Centrifuge & Filter equilibrate->separate hplc_sample HPLC Analysis of Sample separate->hplc_sample Dilute Supernatant calc Calculate Solubility hplc_cal->calc hplc_sample->calc

Caption: Generalized workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, related hydroxyquinoline compounds are known to be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and oxidizing agents.[7][8] Forced degradation studies are essential to identify potential degradation products and pathways.[9]

A template for summarizing the results of forced degradation studies is provided in Table 3.

Table 3: Template for Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl2460
Base Hydrolysis0.1 M NaOH2460
Oxidation3% H₂O₂2425
ThermalSolid State4880
PhotolyticSolution (UV/Vis)2425
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation (stress testing) studies to assess the intrinsic stability of this compound.[9]

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile or other suitable organic solvent

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[9]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C).[9]

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.[9]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.[9]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.[9]

    • Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a set period.

    • Also, expose a solution of the compound to the same thermal stress.

    • Analyze samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples at appropriate time points.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation of the parent compound and detect the formation of any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid/Solution, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc results Identify Degradants & Determine Degradation Pathways hplc->results

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a promising scaffold for the development of new pharmaceuticals. While there is a lack of specific quantitative data on its solubility and stability in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility assessment and forced degradation studies will enable the generation of robust data, which is essential for informed decision-making in drug discovery and development pipelines. The insights gained from such studies will be invaluable for optimizing formulation strategies, predicting pharmacokinetic behavior, and establishing appropriate storage and handling conditions.

References

Methodological & Application

Application Notes and Protocols for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a synthetic heterocyclic compound belonging to the quinoline class. Its structure, featuring fluoro, hydroxyl, and carbonitrile functional groups, makes it a valuable scaffold and precursor in medicinal chemistry. Primarily, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, including roles as kinase inhibitors and antimicrobial agents. The fluorination at positions 5 and 7 can enhance metabolic stability and binding affinity to target enzymes, a desirable characteristic in drug design.

These application notes provide detailed protocols for the in vitro evaluation of this compound and its derivatives, focusing on its potential applications as a kinase inhibitor and an antimicrobial agent. A standard cell viability assay is also detailed to assess its general cytotoxicity.

Data Presentation

The following tables present hypothetical yet representative quantitative data for a derivative of this compound, designated as DFHQ-Cpd1 , to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro Kinase Inhibitory Activity of DFHQ-Cpd1

Kinase TargetIC₅₀ (nM)
EGFR85
VEGFR2120
PDGFRβ250
Src450

Table 2: In Vitro Antiproliferative Activity of DFHQ-Cpd1 against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma5.2
HCT116Colon Carcinoma8.9
MCF-7Breast Adenocarcinoma12.5
U87-MGGlioblastoma15.1

Table 3: Antimicrobial Activity of DFHQ-Cpd1

Microbial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive bacteria16
Escherichia coli (ATCC 25922)Gram-negative bacteria32
Candida albicans (ATCC 90028)Fungal64

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of this compound or its derivatives against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of the microplate, add 5 µL of the diluted test compound.

    • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Compound Dilutions setup Set Up Kinase Reaction (Kinase, Substrate, Compound) prep->setup start Initiate with ATP setup->start incubate Incubate at 30°C start->incubate detect Detect ADP Production (Luminescence) incubate->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

cluster_pathway Potential Anticancer Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound DFHQ-Cpd1 Compound->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential signaling pathways targeted by quinoline-based kinase inhibitors.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of a concentrated stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

cluster_mic MIC Assay Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Compound in Plate prep_compound->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

References

Application Notes and Protocols: 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is primarily documented as a chemical intermediate. As of the latest available data, its direct activity as a kinase inhibitor has not been established. These application notes provide a hypothetical framework for its use as a starting material in the synthesis of potential kinase inhibitors, based on the known pharmacology of the 4-anilinoquinoline-3-carbonitrile scaffold.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-anilinoquinoline-3-carbonitrile core has been identified as a key pharmacophore for inhibiting various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3][4] The nitrile group at the C-3 position and the substituted aniline at the C-4 position are often crucial for potent, ATP-competitive inhibition.[4][5]

This compound represents a valuable starting material for the synthesis of a novel library of potential kinase inhibitors. The fluorine atoms at the C-5 and C-7 positions can enhance metabolic stability and binding affinity. The 4-hydroxy group provides a reactive handle for the introduction of various substituted anilines to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

Hypothetical Kinase Inhibitor Synthesis

The primary synthetic strategy involves the conversion of the 4-hydroxy group of this compound into a suitable leaving group (e.g., a chloro or triflate group), followed by a nucleophilic aromatic substitution (SNAr) with a diverse panel of substituted anilines. This approach allows for the generation of a library of 4-anilino-5,7-difluoroquinoline-3-carbonitrile derivatives for screening against a panel of kinases.

G cluster_step1 cluster_step2 start 5,7-Difluoro-4-hydroxyquinoline- 3-carbonitrile intermediate 5,7-Difluoro-4-chloroquinoline- 3-carbonitrile start->intermediate Chlorination product Target Kinase Inhibitor: 4-(Arylamino)-5,7-difluoroquinoline- 3-carbonitrile intermediate->product SNAr Reaction reagent1 POCl3 or SOCl2 reagent2 Substituted Aniline (R-Ph-NH2)

Caption: Hypothetical synthesis of a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-5,7-difluoroquinoline-3-carbonitrile Derivatives

This protocol details the two-step synthesis of a hypothetical library of kinase inhibitors from this compound.

Step 1: Chlorination of the 4-hydroxy group

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 eq.) in phosphorus oxychloride (POCl3) (5-10 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate (5,7-Difluoro-4-chloroquinoline-3-carbonitrile) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a sealed tube or microwave vial, dissolve the 5,7-Difluoro-4-chloroquinoline-3-carbonitrile intermediate (1.0 eq.) and a selected substituted aniline (1.1 - 1.5 eq.) in a suitable solvent such as isopropanol, n-butanol, or DMF.

  • Reaction Conditions: Add a catalytic amount of acid (e.g., HCl) or a non-nucleophilic base (e.g., DIPEA) if required. Heat the reaction mixture to 80-120 °C (conventional heating) or 150-180 °C (microwave irradiation) for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final 4-anilino-5,7-difluoroquinoline-3-carbonitrile derivative.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and HRMS.

G start Start: 5,7-Difluoro-4- hydroxyquinoline-3-carbonitrile step1 Step 1: Chlorination (POCl3, Reflux) start->step1 intermediate Intermediate: 5,7-Difluoro-4- chloroquinoline-3-carbonitrile step1->intermediate step2 Step 2: SNAr Reaction (Substituted Aniline, Heat) intermediate->step2 product Purified Product: 4-Anilino-5,7-difluoroquinoline- 3-carbonitrile Derivative step2->product analysis Characterization (NMR, HRMS) product->analysis

Caption: Experimental workflow for inhibitor synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method to determine the inhibitory activity (IC50) of the synthesized compounds against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from, for example, 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted compound.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. Plot the inhibition data against the logarithm of the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.

Data Presentation

The following table presents hypothetical IC50 values for a series of synthesized 4-anilino-5,7-difluoroquinoline-3-carbonitrile derivatives against a target kinase (e.g., EGFR). This illustrates how SAR data can be organized.

Compound IDR-group on AnilineTarget Kinase IC50 (nM)
HYPO-001 3-chloro-4-fluoro15
HYPO-002 3-ethynyl8
HYPO-003 4-methoxy120
HYPO-004 3-chloro45
HYPO-005 4-(dimethylamino)250
Erlotinib (Reference Compound)5

Mechanism of Action and Signaling Pathway

Many 4-anilinoquinoline derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. For a tyrosine kinase receptor like EGFR, this inhibition would block pathways such as the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival.

G ligand Ligand (EGF) EGFR EGFR ligand->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P inhibitor 5,7-Difluoroquinoline Derivative inhibitor->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

References

Application of Difluoro-quinolines in Antimicrobial Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of Difluoro-quinolines in an Era of Antimicrobial Resistance

The quinolone class of antibiotics has been a cornerstone of infectious disease treatment for decades, prized for their broad-spectrum bactericidal activity and favorable pharmacokinetic profiles.[1][2] The introduction of a fluorine atom at the C6 position, and often a second at another position, gave rise to the fluoroquinolones, dramatically enhancing their potency and expanding their spectrum of activity.[3][4] Difluoro-quinolines, a significant subclass of these synthetic agents, continue to be a focal point in the quest for novel antimicrobial agents to combat the escalating threat of antibiotic resistance.[5][6]

These compounds typically exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][7] These enzymes are critical for managing DNA supercoiling, replication, and segregation, and their inhibition leads to catastrophic DNA damage and cell death.[8][9] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy and cytotoxic profile of novel difluoro-quinoline candidates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: A Visual Overview

The primary mechanism of action for difluoro-quinolines involves the formation of a stable ternary complex with the bacterial topoisomerase and DNA. This stabilization prevents the re-ligation of the cleaved DNA strand, leading to double-strand breaks and the initiation of a lethal SOS response in the bacterium.[8]

Quinolone_Mechanism cluster_bacteria Bacterial Cell Difluoro-quinoline Difluoro-quinoline Topoisomerase_DNA Topoisomerase-DNA Complex Difluoro-quinoline->Topoisomerase_DNA Binds & Stabilizes DNA_Damage DNA Strand Breaks Topoisomerase_DNA->DNA_Damage Prevents Re-ligation DNA_Replication DNA Replication & Transcription DNA_Replication->Topoisomerase_DNA Forms Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

Caption: Mechanism of action of difluoro-quinolines.

Core Antimicrobial Susceptibility Testing: Protocols and Rationale

The initial assessment of a novel difluoro-quinoline's antimicrobial potential hinges on determining its potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This assay is fundamental for quantifying the potency of a compound and is a critical first step in antimicrobial drug discovery.[12]

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test difluoro-quinoline compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of the difluoro-quinoline in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1%).

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the difluoro-quinoline that completely inhibits visible bacterial growth.[10][11]

MIC_Workflow Start Start Prep_Compound Prepare Compound Stock Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the MIC Broth Microdilution Assay.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, confirming bactericidal activity.[14][15] An MBC is typically determined following an MIC assay.[16]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Aliquot a small, defined volume (e.g., 10 µL) from each of these clear wells and spot-plate it onto a sterile MHA plate. Be sure to label the plate clearly to correspond with the concentrations.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[16]

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the difluoro-quinoline that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15]

Data Interpretation: The ratio of MBC to MIC is often calculated. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16]

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Difluoro-quinoline XE. coli ATCC 259220.512Bactericidal
Difluoro-quinoline XS. aureus ATCC 29213122Bactericidal
Difluoro-quinoline YP. aeruginosa ATCC 278532168Bacteriostatic
CiprofloxacinE. coli ATCC 259220.250.52Bactericidal

This is illustrative data and should be determined experimentally.

Assessing Eukaryotic Cell Cytotoxicity: A Critical Step for Therapeutic Index

A promising antimicrobial agent must be selectively toxic to bacterial cells while exhibiting minimal toxicity to host eukaryotic cells. Cytotoxicity assays are therefore a mandatory component of preclinical evaluation.[17]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indirect measure of cell viability.[18][19]

Materials:

  • Eukaryotic cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test difluoro-quinoline compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed eukaryotic cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[17]

  • Compound Treatment: Prepare serial dilutions of the difluoro-quinoline in complete cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The amount of color produced is directly proportional to the number of viable cells.

Data Analysis: Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.

Compound Cell Line Exposure Time (h) IC₅₀ (µM)
Difluoro-quinoline XHeLa48>100
Difluoro-quinoline YHeLa4825.3
Doxorubicin (Control)HeLa480.8

This is illustrative data and should be determined experimentally.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Eukaryotic Cells in 96-Well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat Cells with Serial Dilutions of Compound Adhere->Treat Incubate_Exposure Incubate for Exposure Period (e.g., 48h) Treat->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel difluoro-quinoline compounds. By systematically determining the MIC, MBC, and cytotoxicity profiles, researchers can effectively identify lead candidates with potent and selective antimicrobial activity. Further investigations should explore the activity of these compounds against resistant strains, their potential for resistance development, and their efficacy in more complex models, such as biofilm assays and in vivo infection models. The continued exploration of the structure-activity relationships of difluoro-quinolines holds significant promise for the development of the next generation of antibacterial agents.[20][21]

References

Application Notes and Protocol for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a synthetic heterocyclic compound belonging to the quinoline family. Its structural similarity to known kinase inhibitors suggests its potential as a modulator of intracellular signaling pathways, making it a compound of interest for cancer research and drug discovery.[1] Quinoline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3] Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media for reliable in vitro studies.

These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture settings, along with recommendations for determining optimal working concentrations.

Data Presentation

ParameterRecommended Value/RangeNotes
Primary Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended.
Stock Solution Concentration 10-50 mMPrepare a high-concentration stock to minimize the final DMSO concentration in the culture medium.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Higher concentrations may cause solvent-induced cytotoxicity. A vehicle control is essential.
Working Concentration Range 0.1 - 10 µMThis is a typical starting range for kinase inhibitors in cell-based assays. The optimal concentration should be determined empirically.
Storage of Stock Solution -20°C or -80°CAliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 206.15 g/mol ), weigh out 2.06 mg.

  • Dissolution: Add the appropriate volume of sterile DMSO to the pre-weighed compound in a sterile microcentrifuge tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (to 37°C) in a water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, it is advisable to perform an intermediate dilution step. For example, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium to obtain a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

  • Serial Dilutions: From the 100 µM intermediate solution, perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 0.1 µM).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound. For example, if the final concentration of the compound is 10 µM (prepared from a 1:1000 dilution of the 10 mM stock), the vehicle control should contain 0.1% DMSO.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration and proceed with your downstream analysis (e.g., cell viability assay, western blotting, etc.).

Important Considerations:

  • Solubility Check: After preparing the working solutions, visually inspect for any signs of precipitation. If precipitation occurs, consider preparing a lower concentration stock solution or using a co-solvent system.

  • Cytotoxicity of Vehicle: Always determine the cytotoxic effect of the solvent (DMSO) on your specific cell line by including a vehicle control in your experiments.

  • Empirical Determination of Working Concentration: The optimal effective concentration of this compound should be determined empirically for each cell line and assay through dose-response experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Controls weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex store Aliquot and Store at -20°C vortex->store intermediate Intermediate Dilution in Warm Medium store->intermediate serial Serial Dilutions intermediate->serial treat Treat Cells serial->treat vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->treat untreated Untreated Control

Caption: Experimental workflow for dissolving and preparing this compound for cell culture experiments.

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 5,7-Difluoro-4-hydroxyquinoline- 3-carbonitrile Inhibitor->PI3K Inhibition

Caption: Potential mechanism of action via the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a multitude of pharmacologically active agents, including a number of approved anticancer drugs.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy.[3] Specifically, the 4-hydroxyquinoline-3-carbonitrile core is a key pharmacophore in the design of various kinase inhibitors. Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[4][5] Therefore, this compound serves as a valuable starting material or key intermediate in the synthesis of novel kinase inhibitors and other potential anticancer agents.[6] This document provides an overview of the potential applications and detailed experimental protocols for evaluating the anticancer properties of this compound and its derivatives.

Potential Applications in Anticancer Research

  • Kinase Inhibitor Development: The primary application of this compound in oncology research is as a scaffold for the development of potent and selective kinase inhibitors.[4] Its structure is amenable to chemical modification at various positions to optimize binding to the ATP-binding site of target kinases.

  • Targeting Signal Transduction Pathways: By inhibiting specific kinases, derivatives of this compound can modulate key signaling pathways implicated in cancer progression, such as the EGFR/HER-2 pathway, which in turn can affect downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.[7][8]

  • Induction of Apoptosis: Inhibition of pro-survival signaling pathways by quinoline-based inhibitors can lead to the induction of programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.[9][10]

Quantitative Data Summary

While specific anticancer activity data for this compound is not extensively published, the following table summarizes the in vitro anticancer activity of structurally related fluorinated quinoline and quinoline-3-carbonitrile derivatives against various cancer cell lines to provide a comparative context for potential efficacy.

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Fluorinated quinoline analogue 6a (meta-F)MDA-MB-468MTT2.5 - 5[3]
Fluorinated quinoline analogue 6b (meta-F)MDA-MB-468MTT2.5 - 5[3]
Fluorinated quinoline analogue 6d (meta-F)MDA-MB-468MTT2.5 - 5[3]
Fluorinated quinoline analogue 6f (meta-F, para-benzyloxy)MDA-MB-468MTT2.0[11]
6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivative (EKB-569)EGFR KinaseKinase0.039[4]
6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivative (EKB-569)HER-2 KinaseKinase0.034[4]
Quinoline-based EGFR/HER-2 dual-target inhibitor 5aEGFR KinaseKinase0.071[5]
Quinoline-based EGFR/HER-2 dual-target inhibitor 5aHER-2 KinaseKinase0.031[5]
Indolyl-pyrimidine hybrid 4g (EGFR inhibitor)MCF-7Resazurin5.1[12]
Indolyl-pyrimidine hybrid 4g (EGFR inhibitor)HepG2Resazurin5.02[12]
Indolyl-pyrimidine hybrid 4g (EGFR inhibitor)HCT-116Resazurin6.6[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to determine the effect of the compound on the protein expression and phosphorylation status of key signaling molecules.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

In Vitro Kinase Inhibition Assay

This protocol is used to directly measure the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • This compound

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and different concentrations of the test compound in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P RAS Ras EGFR->RAS P AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation Compound 5,7-Difluoro-4-hydroxyquinoline- 3-carbonitrile Derivative Compound->EGFR Inhibition EGF EGF (Growth Factor) EGF->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

G cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action A Cancer Cell Culture (e.g., A549, MCF-7) B Treatment with 5,7-Difluoro-4- hydroxyquinoline-3-carbonitrile (Dose-Response) A->B C Cell Viability Assay (MTT) B->C E Mechanism of Action Studies B->E D Determine IC50 Value C->D F Western Blot (Signaling Pathway Analysis) E->F G Kinase Inhibition Assay (Target Engagement) E->G H Apoptosis Assay (Flow Cytometry) E->H I Cell Cycle Analysis (Flow Cytometry) E->I

Caption: Experimental workflow for anticancer evaluation.

References

Application Notes and Protocols for the Derivatization of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile for Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile core, in particular, presents a valuable starting point for the generation of diverse chemical libraries for high-throughput screening. The electron-withdrawing fluorine atoms can enhance metabolic stability and binding interactions, while the 4-hydroxy group serves as a convenient handle for derivatization, and the 3-carbonitrile group can participate in various chemical transformations or act as a key pharmacophoric feature.

This document provides detailed protocols for the derivatization of this compound via O-alkylation to generate a library of ether derivatives. It also outlines a standard protocol for a primary biological screen to evaluate the cytotoxic potential of the synthesized compounds.

Data Presentation

The following table summarizes representative data for a library of 4-alkoxy-5,7-difluoroquinoline-3-carbonitrile derivatives. The yields and purity are typical for the described Williamson ether synthesis protocol. The biological activity data (IC50) are representative values against the MCF-7 human breast cancer cell line.

Compound IDR-GroupAlkylating AgentYield (%)Purity (%)IC50 (µM) vs. MCF-7
DFQC-01 -CH₃Methyl iodide85>9815.2
DFQC-02 -CH₂CH₃Ethyl bromide82>9712.8
DFQC-03 -CH₂CH₂CH₃n-Propyl bromide78>9818.5
DFQC-04 -CH(CH₃)₂Isopropyl iodide65>9525.1
DFQC-05 -CH₂PhBenzyl bromide88>998.7
DFQC-06 -CH₂-(4-ClPh)4-Chlorobenzyl chloride86>975.4
DFQC-07 -CH₂-(4-MeOPh)4-Methoxybenzyl chloride89>9810.1
DFQC-08 -CH₂CH=CH₂Allyl bromide91>9914.3

Experimental Protocols

Protocol 1: Parallel O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes the parallel synthesis of a library of 4-alkoxy-5,7-difluoroquinoline-3-carbonitrile derivatives in a 96-well plate format.

Materials:

  • This compound

  • Library of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifuge with plate rotor

  • Nitrogen manifold for solvent evaporation

  • HPLC or LC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 equivalent) in anhydrous DMF (e.g., 0.2 M).

    • Prepare stock solutions of each alkyl halide (1.2 equivalents) in anhydrous DMF (e.g., 0.24 M).

  • Reaction Setup:

    • To each well of the 96-well reaction block, add anhydrous potassium carbonate (3.0 equivalents).

    • Using a multichannel pipette, dispense the stock solution of this compound into each well.

    • Dispense the corresponding alkyl halide stock solution into each designated well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on a shaker and heat to 60°C for 12-16 hours.

    • Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate to each well and mix thoroughly.

    • Centrifuge the plate to pellet the potassium carbonate.

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Wash the organic layer in each well with water, followed by brine. After each wash, centrifuge and remove the aqueous layer.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis and Storage:

    • Dissolve the residue in each well in a known volume of DMSO to create a stock solution for screening (e.g., 10 mM).

    • Determine the purity of each compound by LC-MS.

    • Store the library plates at -20°C.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the synthesized library on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized compound library in DMSO (10 mM stock)

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Perform serial dilutions of the compound library stock plates to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compounds to the corresponding wells of the cell plates. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value for each compound using a suitable software.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis in 96-Well Plate cluster_workup Work-up & Purification cluster_final Library Generation stock_core This compound Stock Solution (DMF) dispense_core Dispense Core Compound stock_core->dispense_core stock_alkyl Alkyl Halide Library Stock Solutions (DMF) dispense_alkyl Dispense Alkyl Halides stock_alkyl->dispense_alkyl dispense_k2co3 Dispense K2CO3 dispense_k2co3->dispense_core dispense_core->dispense_alkyl seal_heat Seal and Heat (60°C, 12-16h) dispense_alkyl->seal_heat add_etoac Add Ethyl Acetate seal_heat->add_etoac centrifuge_transfer Centrifuge & Transfer Supernatant add_etoac->centrifuge_transfer wash Wash with H2O and Brine centrifuge_transfer->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate dissolve Dissolve in DMSO (Master Plate) evaporate->dissolve analyze Analyze Purity (LC-MS) dissolve->analyze G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds dilute_library Prepare Compound Dilution Plate dilute_library->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor DFQC Derivative (Hypothetical Inhibitor) Inhibitor->RAF Inhibits

Application Notes and Protocols for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in various biological assays. This compound, a fluorinated quinoline derivative, holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and virology. The protocols detailed below are based on established methodologies for evaluating the biological activity of quinoline-based compounds and can be adapted for the specific investigation of this compound and its analogs.

Anticancer Activity: Kinase Inhibition and Cytotoxicity Assays

Quinoline derivatives are known to exhibit anticancer properties, often through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

EGFR/HER2 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution to various concentrations in the kinase assay buffer.

    • Prepare solutions of recombinant human EGFR and HER2 enzymes, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and adenosine triphosphate (ATP).

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme, the test compound dilutions, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical):

The following table presents hypothetical IC50 values for this compound against EGFR and HER2 kinases.

Compound IDTarget KinaseIC50 (nM)
This compoundEGFR85
This compoundHER2120
Reference Inhibitor (e.g., Lapatinib)EGFR10
Reference Inhibitor (e.g., Lapatinib)HER215

EGFR/HER2 Signaling Pathway:

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates HER2->PI3K HER2->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Regulates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulates Inhibitor This compound Inhibitor->EGFR Inhibits Inhibitor->HER2 Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Leads to

Caption: EGFR/HER2 signaling pathway and inhibition.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Quantitative Data Summary (Hypothetical):

Compound IDCell LineIncubation Time (h)IC50 (µM)
This compoundA5494815.2
This compoundMCF-74821.8
Doxorubicin (Positive Control)A549480.8
Doxorubicin (Positive Control)MCF-7481.1

Experimental Workflow for Cytotoxicity Assay:

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity Assays

Fluorinated quinolones are a well-established class of antibiotics. The following protocols can be used to evaluate the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Assay Procedure (Broth Microdilution):

    • Perform serial two-fold dilutions of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Quantitative Data Summary (Hypothetical):

Compound IDBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16
Ciprofloxacin (Positive Control)Staphylococcus aureus0.5
Ciprofloxacin (Positive Control)Escherichia coli0.25

Antiviral Activity Assays

Some quinoline derivatives have shown promise as antiviral agents. The following protocol is for evaluating activity against the influenza virus.

Influenza Virus Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Experimental Protocol:

  • Cell Culture and Virus Infection:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Infect the cells with influenza virus (e.g., H1N1 strain) at a specific multiplicity of infection (MOI).

  • Incubation and Observation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Observe the cells for cytopathic effects (CPE), such as cell rounding and detachment, using a microscope.

  • Quantification of Cell Viability:

    • After incubation, assess cell viability using a method like the MTT assay described previously.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the half-maximal effective concentration (EC50) value.

Quantitative Data Summary (Hypothetical):

Compound IDVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza A (H1N1)5.8>100>17.2
Oseltamivir (Positive Control)Influenza A (H1N1)0.1>100>1000

Logical Relationship in Antiviral Assay Development:

Antiviral_Logic A Compound Synthesis (this compound) B Primary Screening (CPE Inhibition Assay) A->B D Cytotoxicity Assay (e.g., on MDCK cells) A->D C Determine EC50 (Antiviral Potency) B->C F Calculate Selectivity Index (SI) (SI = CC50 / EC50) C->F E Determine CC50 (Cellular Toxicity) D->E E->F G Lead Compound Identification (High SI) F->G H Mechanism of Action Studies G->H

Application Notes and Protocols: Safe Handling and Storage of Quinoline Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide comprehensive procedures for the safe handling and storage of quinoline carbonitriles in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and GHS Classification

Quinoline carbonitriles are a class of organic compounds that require careful handling due to their potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks. While specific classifications may vary between different isomers and derivatives, a general hazard profile can be summarized.

General GHS Classification for Quinoline Derivatives:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral3, 4H301: Toxic if swallowed[1] H302: Harmful if swallowed[2]Danger
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][2]Warning
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]Warning
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]Warning
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[1][3]Warning
Carcinogenicity1BH350: May cause cancer[1][3]Danger
Hazardous to the Aquatic Environment, Chronic Hazard2H411: Toxic to aquatic life with long lasting effects[1][4]Warning

Note: This table represents a composite of hazards associated with quinoline and its derivatives. Always consult the specific Safety Data Sheet (SDS) for the particular quinoline carbonitrile being used.

Experimental Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling quinoline carbonitriles to prevent exposure through inhalation, skin contact, or eye contact.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[5] Always inspect gloves for tears or punctures before use.[6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[7]

  • Eye Protection: Chemical splash goggles and a face shield must be worn to protect the eyes and face from splashes.[5][8][9]

  • Lab Coat: A flame-resistant lab coat with long sleeves is required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][10]

  • Footwear: Closed-toe shoes are mandatory. Chemical-resistant boots are recommended for large-scale operations or when handling large quantities.[8][10]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards (Consult SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Quinoline Carbonitrile Work_in_Hood->Handle_Compound Doff_PPE Doff PPE (Remove gloves last) Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Procedures
  • Preparation:

    • Before starting any experiment, thoroughly read and understand the Safety Data Sheet (SDS) for the specific quinoline carbonitrile.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

    • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Handling:

    • Conduct all manipulations of quinoline carbonitriles, including weighing and dilutions, within a chemical fume hood.[4]

    • Use the smallest quantity of the compound necessary for the experiment.

    • Avoid creating dust or aerosols.

    • Keep containers tightly closed when not in use.[4]

    • Use appropriate lab equipment (e.g., spatulas, glassware) and decontaminate them after use.

  • Spill and Waste Disposal:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and follow emergency procedures.

    • Dispose of all waste containing quinoline carbonitriles as hazardous waste in accordance with local, state, and federal regulations.[11] Do not dispose of down the drain.[1]

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Risk Spill_Occurs->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Large_Spill Large Spill Assess_Spill->Large_Spill Absorb_Spill Absorb with Inert Material Small_Spill->Absorb_Spill Confined Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Uncontrolled Collect_Waste Collect in Sealed Container Absorb_Spill->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose as Hazardous Waste Decontaminate_Area->Dispose_Waste Alert_Supervisor Alert Supervisor/Safety Officer Evacuate_Area->Alert_Supervisor Follow_Emergency_Plan Follow Emergency Plan Alert_Supervisor->Follow_Emergency_Plan

Storage Procedures

Proper storage is essential to maintain the stability of quinoline carbonitriles and prevent accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][6]

  • Containers: Keep in tightly sealed, properly labeled containers.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of heat or ignition.[12][13] Quinoline can react violently with hydrogen peroxide and perchromates.[13]

  • Light and Moisture: Protect from light and moisture, as some quinoline derivatives may be light-sensitive or hygroscopic.[12][13][14]

Toxicological Information

Quinoline and its derivatives are known to have significant toxicological effects. While specific data for all quinoline carbonitriles is not available, the toxicity of quinoline provides a strong indication of the potential hazards.

Summary of Toxicological Data for Quinoline:

EndpointObservationSpeciesReference
CarcinogenicityMay cause cancer-[1][3]
MutagenicitySuspected of causing genetic defects-[1][3]
Acute EffectsHarmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.-[1][2]
Organ ToxicityStudies on quinoline have shown effects on the liver and kidneys.Rat[15]

Researchers should treat all quinoline carbonitriles as potentially toxic and handle them with the utmost care.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][16]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][16] Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

First_Aid_Response Exposure_Occurs Exposure Occurs Identify_Route Identify Route of Exposure Exposure_Occurs->Identify_Route Inhalation Inhalation Identify_Route->Inhalation Skin_Contact Skin Contact Identify_Route->Skin_Contact Eye_Contact Eye Contact Identify_Route->Eye_Contact Ingestion Ingestion Identify_Route->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

Application Notes and Protocols: 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold, combined with the electron-withdrawing properties of the fluorine and nitrile groups, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a chemical intermediate in the development of potential therapeutic agents, particularly kinase inhibitors and antimicrobial compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₄F₂N₂ON/A
Molecular Weight 206.15 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in DMSO and DMFGeneral Knowledge
Storage Store at 2-8°C in a dry, well-ventilated placeGeneral Knowledge

Applications in Drug Discovery

The this compound scaffold is a key component in the synthesis of various potent bioactive molecules.

Kinase Inhibitors

Derivatives of this intermediate have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology. The quinoline core can act as a scaffold to position functional groups that interact with the ATP-binding site of kinases. Notably, derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3]

The diagram below illustrates the VEGFR-2 signaling pathway, a common target for quinoline-based inhibitors.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial Agents

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Fluoroquinolones are a major class of antibiotics. Derivatives of this compound can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound and the biological evaluation of its derivatives.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the starting material to introduce various side chains, a common strategy in modifying the biological activity of quinoline derivatives.

N_Alkylation_Workflow Start This compound Reaction Dissolve in DMF Add K₂CO₃ and Alkyl Halide Start->Reaction Heating Heat at 60-80°C Monitor by TLC Reaction->Heating Workup Quench with water Extract with Ethyl Acetate Heating->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Purification->Product

Caption: Workflow for N-alkylation of the quinoline intermediate.

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.

The following table summarizes the expected analytical data for a representative N-ethyl derivative.

Data TypeExpected Results for 1-Ethyl-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.25 (dd, 1H), 7.50 (dd, 1H), 4.20 (q, 2H), 1.50 (t, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 175.0, 160.0 (dd), 155.0 (dd), 145.0, 125.0, 115.0 (d), 110.0 (d), 105.0, 85.0, 45.0, 15.0
MS (ESI) m/z 235.07 [M+H]⁺
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to evaluate the inhibitory activity of the synthesized quinoline derivatives against VEGFR-2.

  • Synthesized quinoline derivatives

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader capable of luminescence detection

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-kinase control.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The following table presents hypothetical IC₅₀ values for representative N-substituted derivatives against VEGFR-2.

Compound IDR-GroupVEGFR-2 IC₅₀ (nM)
DFQ-Et Ethyl150
DFQ-Bn Benzyl75
Sorafenib (Control) -20
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The table below shows hypothetical MIC values for representative N-substituted derivatives.

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DFQ-Et Ethyl1632
DFQ-Bn Benzyl816
Ciprofloxacin (Control) -0.50.25

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel bioactive compounds. The protocols and data presented in this application note provide a framework for researchers to explore the potential of this scaffold in the development of new kinase inhibitors and antimicrobial agents. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of compounds derived from this promising chemical entity.

References

Applications in Agrochemical Synthesis and Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working in the field of agrochemical synthesis and research. These notes cover high-throughput screening for novel agrochemicals, the synthesis and evaluation of a promising class of fungicides, and the application of CRISPR/Cas9 technology for developing herbicide-resistant crops.

Application Note 1: High-Throughput Screening (HTS) for Accelerated Discovery of Novel Agrochemicals

Introduction: High-throughput screening (HTS) is a powerful technology that has revolutionized the discovery of new herbicides, insecticides, and fungicides.[1][2] By automating the testing of thousands to millions of chemical compounds, HTS significantly accelerates the identification of "hits" with desired biological activity.[3] This approach is crucial for meeting the demand for safer and more effective crop protection solutions.[2] HTS can be applied in both in vivo assays using whole organisms and in vitro assays targeting specific enzymes or proteins.[1][2]

Data Presentation: Comparison of HTS Formats

ParameterIn Vitro HTSIn Vivo HTS
Assay Format 96 to 864-well microtiter plates (864-well preferred for higher density)[1]96-well microtiter plates are generally preferred[1]
Throughput Can process over 10,000 samples in a single day[3]Generally lower throughput than in vitro assays
Library Size Can accommodate large, diverse libraries (10,000 to 30,000 compounds)[1]Often uses smaller, more focused libraries (100 to 2,500 compounds)[1]
Assay Type Target-based, measures interaction with a specific protein or enzyme[2]Organism-based, measures the overall effect on the target pest or plant[2]
Hit Identification Rapid identification of active molecules due to higher concentrations and fewer compounds per well[1]Slower hit deconvolution may be required if compounds are screened in pools
Application Discovery of novel modes of action[2]Assessment of whole-organism efficacy and phytotoxicity

Experimental Protocol: General Workflow for In Vitro HTS of Fungicides

This protocol outlines a general procedure for a target-based HTS campaign to identify inhibitors of a fungal enzyme, such as succinate dehydrogenase.

  • Library Preparation: A diverse collection of chemical compounds is prepared and formatted in microtiter plates.[3]

  • Assay Development: A robust and sensitive biochemical assay is developed to measure the activity of the target enzyme. This often involves fluorescence, absorbance, or luminescence detection methods.

  • Automated Liquid Handling: Robotic systems are used to dispense nano- to microliter volumes of the enzyme, substrate, and test compounds into the microtiter plates.[3]

  • Incubation: The reaction plates are incubated for a predetermined time to allow for the enzymatic reaction to occur.

  • Signal Detection: A plate reader is used to measure the signal generated in each well, which is proportional to the enzyme activity.

  • Data Analysis: The raw data is analyzed to identify "hits," which are compounds that cause a significant inhibition of the enzyme activity. A statistical value called the Z'-factor is used to check the reliability of the assay, with a value above 0.5 generally considered good.[3]

  • Hit Confirmation and Validation: The activity of the primary hits is confirmed through re-testing. Dose-response curves are then generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Visualization of HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Validation Compound_Library Compound Library Automated_Screening Automated Screening (Robotic liquid handling) Compound_Library->Automated_Screening Target_Enzyme Target Enzyme (e.g., SDH) Target_Enzyme->Automated_Screening Assay_Development Assay Development (e.g., colorimetric) Assay_Development->Automated_Screening Data_Acquisition Data Acquisition (Plate reader) Automated_Screening->Data_Acquisition Data_Analysis Data Analysis (Hit identification) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 determination) Hit_Confirmation->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound Pyrazole_Synthesis Acetoacetic_Ester Acetoacetic Ester Ethoxymethylene_Acetoacetic_Ester 2-Ethoxymethylene Acetoacetic Ester Acetoacetic_Ester->Ethoxymethylene_Acetoacetic_Ester Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Ethoxymethylene_Acetoacetic_Ester Ethyl_Pyrazole_Carboxylate Ethyl 1H-pyrazole- 4-carboxylate Ethoxymethylene_Acetoacetic_Ester->Ethyl_Pyrazole_Carboxylate Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Ethyl_Pyrazole_Carboxylate Pyrazole_Carboxylic_Acid Pyrazole-4-carboxylic Acid Ethyl_Pyrazole_Carboxylate->Pyrazole_Carboxylic_Acid Hydrolysis Pyrazole_Carbonyl_Chloride Pyrazole-4-carbonyl Chloride Pyrazole_Carboxylic_Acid->Pyrazole_Carbonyl_Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Pyrazole_Carbonyl_Chloride Final_Product Pyrazole-4-carboxamide Pyrazole_Carbonyl_Chloride->Final_Product Substituted_Aniline Substituted Aniline Substituted_Aniline->Final_Product CRISPR_Herbicide_Resistance cluster_design Design & Construction cluster_transformation Transformation & Regeneration cluster_validation Screening & Validation Target_Gene Target Gene Selection (e.g., ALS) gRNA_Design gRNA Design Target_Gene->gRNA_Design Vector_Construction Vector Construction (Cas9 + gRNA) gRNA_Design->Vector_Construction Plant_Transformation Plant Transformation (e.g., Agrobacterium) Vector_Construction->Plant_Transformation Plant_Regeneration Plant Regeneration Plant_Transformation->Plant_Regeneration Molecular_Screening Molecular Screening (PCR, Sequencing) Plant_Regeneration->Molecular_Screening Herbicide_Assay Herbicide Resistance Assay Molecular_Screening->Herbicide_Assay Resistant_Plant Herbicide-Resistant Plant Herbicide_Assay->Resistant_Plant

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Gould-Jacobs type reaction pathway.

// Node styles node [color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes start [label="Low Yield or No Product", shape=ellipse, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_intermediate [label="Problem Area:\nIntermediate Formation\n(Step 1)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_cyclization [label="Problem Area:\nThermal Cyclization\n(Step 2)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Problem Area:\nWork-up & Purification", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

solution_intermediate [label="Solutions:\n- Verify purity of 3,5-difluoroaniline.\n- Use freshly prepared or high-quality\n ethyl 2-cyano-3-ethoxyacrylate.\n- Add a catalytic amount of acid (e.g., p-TSA).\n- Increase reaction time or temperature (mildly).", style="rounded,filled", fillcolor="#F1F3F4"]; solution_cyclization [label="Solutions:\n- Ensure temperature is >250°C.\n- Use a high-boiling point solvent\n (e.g., Diphenyl ether, Dowtherm A).\n- Extend reaction time at high temperature.\n- Consider microwave-assisted synthesis for\n better temperature control and shorter reaction times.\n- Ensure inert atmosphere (N2 or Ar) to prevent oxidation.", style="rounded,filled", fillcolor="#F1F3F4"]; solution_workup [label="Solutions:\n- Ensure complete precipitation of product by\n adding sufficient anti-solvent (e.g., hexane).\n- Cool the mixture thoroughly before filtration.\n- Use appropriate recrystallization solvents\n (e.g., DMF, acetic acid).", style="rounded,filled", fillcolor="#F1F3F4"];

// Edges start -> check_intermediate [label="Incomplete\ncondensation"]; start -> check_cyclization [label="Failed\ncyclization"]; start -> check_workup [label="Product loss\nduring isolation"];

check_intermediate -> solution_intermediate; check_cyclization -> solution_cyclization; check_workup -> solution_workup; }

Caption: Proposed synthesis pathway for this compound.

Q2: What are the expected yields for this synthesis?

A2: The yields for Gould-Jacobs and Conrad-Limpach type reactions can vary widely depending on the specific substrates and reaction conditions. With careful optimization, particularly of the cyclization step, yields can be moderate to good. For similar syntheses, yields of up to 95% have been reported for the cyclization step when using a high-boiling inert solvent. H[1]owever, without optimization, yields can be significantly lower, sometimes below 30%.

[2]Q3: Can I use microwave irradiation for the cyclization step?

A3: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the thermal cyclization step. I[3]t offers rapid and uniform heating, which can significantly reduce reaction times and potentially improve yields by minimizing the formation of degradation byproducts.

[4]Q4: Is the product, this compound, present in the keto or enol form?

A4: The product is a 4-hydroxyquinoline, which can exist in equilibrium with its 4-quinolone (keto) tautomer. While often drawn as the hydroxyquinoline (enol form) due to the aromaticity of the quinoline ring system, the keto form can be a significant or even predominant tautomer in the solid state and in certain solvents.

[2]### Data Summary

The following table summarizes key quantitative parameters for the synthesis, based on typical conditions for Gould-Jacobs and Conrad-Limpach reactions.

ParameterStep 1: CondensationStep 2: Thermal CyclizationSource(s)
Temperature 100-120 °C250-300 °C
Reaction Time 1-4 hours30-90 minutes
Solvent None or TolueneDiphenyl ether, Dowtherm A, Mineral Oil
Atmosphere AirInert (Nitrogen or Argon)
Typical Yield >80% (for intermediate)40-95% (optimized)

Experimental Protocols

Protocol 1: Synthesis of Intermediate (Ethyl 2-cyano-3-((3,5-difluorophenyl)amino)acrylate)
  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluoroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

  • Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.

  • After the reaction is complete (as indicated by TLC or cessation of ethanol evolution), cool the mixture to room temperature.

  • The crude intermediate, often a viscous oil or solid, can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Thermal Cyclization to this compound
  • Place the crude intermediate from Protocol 1 into a flask containing a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Equip the flask with a high-temperature thermometer, a mechanical stirrer, and a reflux condenser.

  • Flush the system with an inert gas (nitrogen or argon).

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC to follow the disappearance of the intermediate.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Add a non-polar solvent such as n-hexane or cyclohexane (at least 5-10 volumes of the diphenyl ether used) to the cooled mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a high-boiling polar solvent like DMF or acetic acid.

References

Technical Support Center: Purification of Fluorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these complex molecules. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution affect the purification of quinoline compounds?

A1: Fluorine substitution significantly alters the physicochemical properties of quinoline compounds, which in turn impacts their purification.[1] The high electronegativity of fluorine can:

  • Increase Polarity: This can lead to strong interactions with polar stationary phases in chromatography, potentially causing peak tailing or irreversible adsorption.[2][3]

  • Alter Solubility: Fluorination can change a compound's solubility profile in common organic solvents, necessitating careful solvent selection for chromatography and recrystallization.[1]

  • Enhance Binding Affinity: The introduction of fluorine can increase a molecule's binding affinity to target proteins, a desirable trait for pharmaceuticals, but it can also lead to stronger interactions with purification media.[4]

  • Improve Metabolic Stability: While not directly a purification challenge, the increased metabolic stability of fluorinated compounds means they are more persistent, making their efficient removal from waste streams important.[1]

Q2: My fluorinated quinoline is highly polar and streaks badly on a silica gel column. What can I do?

A2: This is a common issue due to the interaction of the polar fluorinated compound and the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica surface. Here are several strategies to overcome this:

  • Use a more polar eluent system: A standard ethyl acetate/hexane system may not be sufficient. Consider adding a small percentage of methanol.

  • Add a basic modifier: To neutralize the acidic silica surface, add a small amount of triethylamine or ammonium hydroxide (e.g., 0.1-1%) to your eluent.[3]

  • Switch to a different stationary phase: Alumina can be a good alternative for basic compounds.[3] Amine-functionalized or cyano-functionalized silica columns can also offer different selectivity and improved peak shape.[3]

  • Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine before packing the column can reduce its acidity.[3]

  • Consider reverse-phase chromatography: If the compound is sufficiently soluble in a suitable solvent, reverse-phase HPLC or flash chromatography can be an effective alternative.

Q3: I'm having trouble getting my fluorinated quinoline derivative to crystallize. What are the common reasons for this?

A3: Difficulty in crystallization is a frequent challenge and can be attributed to several factors:

  • The solution is not supersaturated: The concentration of your compound in the solvent may be too low.

  • Inappropriate solvent choice: The compound may be too soluble in the selected solvent, even at low temperatures.[5]

  • Presence of impurities: Impurities can inhibit the nucleation and growth of crystals.[5]

  • Lack of nucleation sites: A very clean and smooth crystallization vessel may not provide enough imperfections for crystals to start forming.[5]

Q4: My recovery is very low after recrystallization. How can I improve the yield?

A4: Low recovery is often due to the compound having significant solubility in the solvent even at low temperatures. To improve your yield:

  • Use the minimum amount of hot solvent: Ensure you are dissolving your compound in the minimum volume of boiling or near-boiling solvent to achieve a saturated solution.

  • Cool the solution slowly and thoroughly: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize precipitation before filtering.

  • Wash the crystals with ice-cold solvent: Using a small amount of ice-cold solvent to wash the collected crystals will minimize the dissolution of your product.

  • Consider a different solvent or a solvent/anti-solvent system: If the compound remains too soluble, a different solvent or the gradual addition of an "anti-solvent" (a solvent in which your compound is insoluble) can induce precipitation.[5]

Troubleshooting Guides

Chromatography (HPLC & Flash)
Problem Potential Cause Solution
Peak Tailing Strong interaction between the basic quinoline nitrogen and acidic silanol groups on the silica stationary phase.Add a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to the mobile phase. Use an end-capped column or a different stationary phase like alumina.[2][3]
Peak Fronting Sample overload or poor solubility in the mobile phase.Reduce the sample concentration or injection volume. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Compound elutes in the void volume (Reverse-Phase) The compound is too polar for the non-polar stationary phase.Use a more retentive column (e.g., polar-embedded or polar-endcapped). Switch to Hydrophilic Interaction Chromatography (HILIC).[2]
Poor separation of closely eluting impurities Insufficient selectivity of the chromatographic system.Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol). Adjust the pH of the mobile phase for ionizable compounds.[3] Try a column with a different chemistry (e.g., a phenyl-hexyl or fluorinated phase).[2]
Low or no recovery Irreversible adsorption to the stationary phase.Use a different stationary phase (e.g., HILIC, alumina). For flash chromatography, consider dry loading the sample.[2]
Crystallization
Problem Potential Cause Solution
No crystals form Solution is not supersaturated; inappropriate solvent; presence of impurities.[5]Concentrate the solution by slowly evaporating the solvent. Try a different solvent or a solvent/anti-solvent system.[5] Induce crystallization by scratching the inside of the flask or adding a seed crystal.[5]
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture. Use a more dilute solution.
Fine powder precipitates instead of crystals The solution is cooling too rapidly, leading to rapid precipitation.Insulate the flask to slow down the cooling rate. Use a solvent in which the compound is slightly more soluble at room temperature.
Low Yield The compound is too soluble in the cold solvent; premature filtration.[5]Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash crystals with a minimal amount of ice-cold solvent.

Quantitative Data on Purification

The choice of purification method can significantly impact the final purity and yield. The following tables provide a comparison of different techniques for quinoline derivatives.

Table 1: Comparison of Quinoline Purification Techniques [6]

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91
Coal Tar Wash OilAtmospheric and vacuum distillation>9782
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9891

Table 2: HPLC Method Parameters for a Quinoline Derivative

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 minutes70% to 90% B over 20 minutes
Flow Rate 1.0 mL/min20 mL/min
Detection Wavelength 325 nm325 nm
Purity Achieved -> 99%
Recovery -> 90%

Experimental Protocols

Protocol 1: Purification of a Fluorinated Quinoline by Flash Chromatography

This protocol is a general guideline for the purification of a moderately polar fluorinated quinoline derivative from a crude reaction mixture.

1. Materials and Reagents:

  • Crude fluorinated quinoline compound

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for basic compounds)

  • Thin Layer Chromatography (TLC) plates

2. Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation. If the compound streaks, add 0.1-1% triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the initial, less polar solvent mixture) and carefully pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the compound has poor solubility in the eluent, perform a dry loading by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[2]

  • Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated quinoline.

Protocol 2: Recrystallization of a Fluorinated Quinoline

This protocol describes a general procedure for the purification of a solid fluorinated quinoline derivative by recrystallization.

1. Materials and Reagents:

  • Crude solid fluorinated quinoline compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

2. Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A solvent/anti-solvent system can also be identified, where the compound is soluble in one solvent and insoluble in the other.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Experimental Workflows

The following diagrams illustrate typical workflows for the purification of fluorinated quinoline compounds.

experimental_workflow_1 Purification Workflow for a Fluorinated Quinoline crude Crude Fluorinated Quinoline Product tlc TLC Analysis (Determine Solvent System) crude->tlc flash_chrom Flash Chromatography (Silica Gel) tlc->flash_chrom combine_fractions Combine Pure Fractions flash_chrom->combine_fractions rotovap Solvent Removal (Rotary Evaporator) combine_fractions->rotovap purity_check_1 Purity Check (TLC, NMR) rotovap->purity_check_1 pure_product_1 Pure Product (Oil) purity_check_1->pure_product_1 If Oil recrystallization Recrystallization purity_check_1->recrystallization If Solid & Needs Further Purification purity_check_2 Purity Check (NMR, MP) recrystallization->purity_check_2 pure_product_2 Pure Product (Solid) purity_check_2->pure_product_2

Caption: General purification workflow for a synthesized fluorinated quinoline.

experimental_workflow_2 HPLC Purification Workflow crude_sample Crude Sample dissolve Dissolve in Minimal Solvent crude_sample->dissolve filter Filter (0.45 µm syringe filter) dissolve->filter prep_hplc Preparative HPLC filter->prep_hplc fraction_collection Collect Fractions of Pure Compound prep_hplc->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions remove_organic Remove Organic Solvent (Rotary Evaporator) combine_fractions->remove_organic lyophilize Lyophilize Aqueous Solution remove_organic->lyophilize pure_solid Pure Solid Product lyophilize->pure_solid analytical_hplc Purity Analysis (Analytical HPLC) pure_solid->analytical_hplc

Caption: Workflow for purification using preparative HPLC.

References

optimizing reaction conditions for quinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoline-3-carbonitrile?

A1: The Friedländer annulation is one of the most straightforward and widely used methods for the synthesis of quinoline derivatives, including quinoline-3-carbonitrile.[1][2][3][4][5] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, such as ethyl cyanoacetate, typically under acidic or basic catalysis.[1][2]

Q2: I am getting a very low yield in my Friedländer synthesis of quinoline-3-carbonitrile. What are the potential causes?

A2: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and depends on the specific substrates.[6]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of reactants and the formation of byproducts.[7] Conversely, a temperature that is too low may result in an incomplete reaction.[7]

  • Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can deactivate the ring, making the cyclization step more difficult.[7]

  • Side Reactions: The self-condensation of the carbonyl reactant (an aldol condensation) is a common side reaction, particularly under basic conditions.[6]

  • Presence of Water: In acid-catalyzed reactions, water produced during the reaction can inhibit the process.[7]

Q3: How can I minimize the formation of tar and other polymeric byproducts?

A3: Tar formation is a common issue, especially in reactions like the Skraup synthesis, due to harsh acidic and oxidizing conditions.[8] To minimize tarring:

  • Use a Moderator: In some syntheses, adding a moderator like ferrous sulfate can help control the reaction rate.[7]

  • Optimize Temperature: Avoid excessively high temperatures which can promote polymerization.[8][9]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly can help to control its concentration and minimize self-condensation.[8]

  • Use a Milder Catalyst: Consider using a milder catalyst to control the reaction rate.[9]

Q4: I am observing a mixture of regioisomers when using an unsymmetrical ketone. How can I improve regioselectivity?

A4: Poor regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis.[2] To control the formation of a specific isomer:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[2]

  • Reaction Conditions: Careful optimization of the reaction temperature and slow addition of the ketone can influence the regiochemical outcome.[9]

  • Substrate Modification: Introducing a directing group on the ketone can guide the cyclization.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of quinoline-3-carbonitrile.

Problem Potential Cause Suggested Solution
Low to No Product Yield Inappropriate catalyst selection.Screen different acid and base catalysts (e.g., p-TsOH, H₂SO₄, KOH, NaOH) to find the optimal one for your substrates.[6] Lewis acids like ZnCl₂ can also be effective.[6]
Suboptimal reaction temperature.Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Microwave irradiation can sometimes be effective.[9]
Formation of significant side products (e.g., aldol condensation).If using a base catalyst, consider switching to an acid catalyst.[9] Alternatively, using an imine analog of the 2-aminoaryl aldehyde/ketone can prevent self-condensation.[2]
Formation of Tar/Polymeric Material Excessively high reaction temperature.Reduce the reaction temperature and monitor the reaction closely.[9]
Highly reactive starting materials.Use a milder catalyst and a suitable solvent to better control the reaction rate.[9]
Prolonged reaction times under harsh conditions.Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.[9]
Difficulty in Product Purification Presence of tarry byproducts.For crude products containing significant tar, purification by steam distillation can be an effective method to isolate the volatile quinoline derivative.[7]
Co-elution of impurities during column chromatography.If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation: Catalyst Comparison for Quinoline-3-Carbonitrile Synthesis

The choice of catalyst significantly impacts the yield of quinoline-3-carbonitrile. Below is a summary of yields obtained with different catalysts in a one-pot synthesis.

Catalyst Yield (%) Reaction Time (minutes)
Triethylamine5065
Piperidine4070
Morpholine3060
Bleaching Earth Clay (1 wt%)6055
Bleaching Earth Clay (15 wt%)8540
No Catalyst (80°C)0-
Data sourced from a study on a one-pot environmental benign protocol for the synthesis of quinoline-3-carbonitrile derivatives.[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Quinoline-3-carbonitrile Derivatives

This protocol describes a facile one-pot, three-component synthesis of quinoline-3-carbonitrile derivatives.[10]

Materials:

  • Heterocyclic aldehyde (1 mmol)

  • 2-Cyanoacetohydrazide (1 mmol)

  • Substituted aniline (1 mmol)

  • Bleaching earth clay (BEC) (15 wt%)

  • PEG-400

Procedure:

  • To a round bottom flask, add the heterocyclic aldehyde and 2-cyanoacetohydrazide to a mixture of PEG-400 and a catalytic amount of bleaching earth clay.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the initial reaction is complete, add the substituted aniline to the same flask.

  • Stir the reaction mixture at 80°C until the formation of the product is complete (as indicated by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Protocol 2: General Friedländer Annulation for Quinoline Synthesis

This is a general procedure for the Friedländer synthesis which can be adapted for quinoline-3-carbonitrile.[4]

Materials:

  • 2-Aminoaryl aldehyde or ketone (1 equivalent)

  • Carbonyl compound with an α-methylene group (e.g., ethyl cyanoacetate) (1-1.2 equivalents)

  • Catalyst (acid or base, e.g., p-toluenesulfonic acid or KOH)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.

  • Add a catalytic amount of the chosen acid or base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure quinoline-3-carbonitrile.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Is the catalyst appropriate? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Screen different acid/base catalysts (e.g., p-TsOH, KOH) check_catalyst->solution_catalyst No check_side_reactions Are there significant side reactions? check_temp->check_side_reactions Yes solution_temp Optimize temperature (e.g., gradual increase, microwave) check_temp->solution_temp No solution_side_reactions Switch catalyst type (acid vs. base) or use imine analog check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_catalyst->end solution_temp->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in quinoline-3-carbonitrile synthesis.

Experimental_Workflow start Start: One-Pot Synthesis step1 Mix Aldehyde, 2-Cyanoacetohydrazide, Catalyst (BEC) in PEG-400 start->step1 step2 Stir at Room Temperature (Monitor by TLC) step1->step2 step3 Add Aniline step2->step3 step4 Stir at 80°C (Monitor by TLC) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Precipitate in Ice Water step5->step6 step7 Filter and Wash step6->step7 step8 Dry and Recrystallize step7->step8 end Pure Quinoline-3-carbonitrile step8->end

Caption: Experimental workflow for the one-pot synthesis of quinoline-3-carbonitrile.

References

how to overcome poor stability of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the stability challenges associated with 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in solution. The information is presented through troubleshooting guides and frequently asked questions to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow or brown. What does this indicate? Discoloration is a common sign of chemical degradation for quinoline compounds.[1] This change is often caused by oxidation or photodegradation upon exposure to ambient light.[1] The formation of these colored byproducts compromises the integrity and purity of your compound. It is critical to protect solutions from light, especially during storage.[1]

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to the compound's stability? Yes, inconsistent biological activity and a noticeable loss of potency are classic indicators of compound degradation.[1] Quinoline derivatives can be unstable in solution, with their degradation influenced by factors such as pH, temperature, and light exposure.[1] For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of stock solutions under your specific experimental and storage conditions.[1]

Q3: What are the primary factors that influence the stability of this compound in solution? The stability of quinoline compounds is generally affected by several key factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[1][2] Degradation can be accelerated in both acidic and basic environments.[1]

  • Light: Many quinoline compounds are photosensitive and degrade when exposed to UV or ambient light, leading to the formation of various byproducts.[1]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[1][3] Storing solutions at reduced temperatures (e.g., refrigerated or frozen) can effectively slow these processes.[1]

  • Oxidation: The quinoline scaffold can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can promote degradation.[1]

  • Solvent: The choice of solvent can impact stability. Aqueous solutions, particularly those containing water, are often more prone to hydrolysis and other degradation pathways compared to anhydrous organic solvents.[3]

Q4: How can I minimize the degradation of my this compound solutions? To enhance stability, consider the following strategies:

  • pH Control: Use buffers to maintain the solution pH at a level where the compound exhibits maximum stability.[1] This optimal pH should be determined empirically.

  • Light Protection: Store all solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.[1][3]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.[1]

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent Selection: Whenever possible, use anhydrous, high-purity solvents. If aqueous solutions are necessary, consider using a co-solvent like DMSO or DMF for the initial stock and making fresh aqueous dilutions before each experiment.[1]

  • Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent such as EDTA can be beneficial.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solutions
Solution Discoloration (Yellowing/Browning) Photodegradation, Oxidation[1]• Store solutions in amber vials or protect from light.• Prepare solutions under an inert atmosphere (N₂ or Ar).• Add an antioxidant (e.g., ascorbic acid, BHT).[1]• Prepare fresh solutions before use.
Precipitation in Aqueous Buffer Poor aqueous solubility, pH is outside the optimal solubility range.[2]• Adjust the pH of the buffer; quinolines are often more soluble in acidic conditions due to protonation.[2]• Increase the concentration of a buffer if its capacity is insufficient.[2]• Prepare a concentrated stock in an organic co-solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.
Inconsistent Assay Results / Loss of Potency Chemical degradation (e.g., hydrolysis, oxidation) over time.[1]• Prepare fresh solutions for each experiment from a solid sample or a recently prepared concentrated stock.[1]• Perform a stability study under your specific assay conditions (see Protocol 1).• Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of degradation products.• Conduct a forced degradation study (see Protocol 1) to identify potential degradation pathways and products under stress conditions (acid, base, oxidation, light, heat).[1]• Develop a stability-indicating HPLC method that separates the parent compound from all degradation products.[1]

Quantitative Data Summary

While specific degradation kinetics for this compound are not publicly available, the following table summarizes the general impact of various stress conditions on quinoline derivatives, based on established chemical principles.

Stress Condition Parameter Expected Impact on Stability Primary Degradation Pathway
Acidic pH 0.1 M HClCan accelerate degradation[1]Hydrolysis of the nitrile group, potential ring cleavage.
Basic pH 0.1 M NaOHCan accelerate degradation[1]Hydrolysis, potential rearrangement of the hydroxyquinoline core.
Oxidative 3% H₂O₂Likely to cause significant degradation[1]Oxidation of the quinoline ring system.
Thermal 60°CAccelerates all degradation pathways[1]Thermally induced decomposition.
Photolytic UV or Ambient LightCan cause significant degradation[1]Photodegradation, formation of colored byproducts.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is crucial for understanding the degradation pathways of your compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[1]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[1]

  • Apply Stress Conditions (in separate light-protected vials):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C.

    • Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.[1]

    • Analyze all samples by a stability-indicating HPLC method (e.g., using a PDA detector) to quantify the parent compound and detect degradation products.[1]

Protocol 2: Recommended Stock Solution Preparation and Storage
  • Solvent Selection: Use anhydrous, HPLC-grade DMSO or DMF for the primary stock solution to minimize hydrolysis.

  • Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to a final concentration of 10-20 mM. Ensure complete dissolution using brief sonication if necessary.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber glass vials.

    • Blanket the headspace with an inert gas like argon or nitrogen before sealing.

    • Store the aliquots at -80°C for long-term stability.

  • Usage: For experiments, thaw a single aliquot. Prepare fresh dilutions into your final aqueous buffer or media immediately before use. Do not re-freeze and re-use thawed aliquots.

Visualizations

cluster_0 Troubleshooting Poor Stability Observation Observe Instability (e.g., Color Change, Potency Loss) CheckLight Is the solution protected from light? Observation->CheckLight CheckTemp Is the solution stored at low temp? CheckLight->CheckTemp Yes ProtectLight Action: Store in amber vials or wrap in foil. CheckLight->ProtectLight No CheckpH Is the solution pH controlled? CheckTemp->CheckpH Yes StoreCold Action: Store at 2-8°C (short-term) or -80°C (long-term). CheckTemp->StoreCold No CheckFreshness Was the solution freshly prepared? CheckpH->CheckFreshness Yes UseBuffer Action: Use a suitable buffer system. CheckpH->UseBuffer No PrepareFresh Action: Prepare fresh solutions from solid or frozen stock. CheckFreshness->PrepareFresh No Stable Stability Improved CheckFreshness->Stable Yes ProtectLight->Stable StoreCold->Stable UseBuffer->Stable PrepareFresh->Stable

Caption: Troubleshooting workflow for stability issues.

cluster_1 Experimental Workflow: Stability Assessment PrepStock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) ApplyStress 2. Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) PrepStock->ApplyStress Sample 3. Sample at Time Points (0, 2, 4, 8, 24h) ApplyStress->Sample Neutralize 4. Neutralize Acid/Base Samples Sample->Neutralize Analyze 5. Analyze by Stability- Indicating HPLC Method Sample->Analyze For non-pH samples Neutralize->Analyze Data 6. Quantify Parent Compound and Degradation Products Analyze->Data

Caption: Workflow for a forced degradation study.

cluster_2 Potential Degradation Factors Compound 5,7-Difluoro-4-hydroxyquinoline- 3-carbonitrile (in solution) Degradation Degradation Products (e.g., colored species, loss of activity) Compound->Degradation leads to Light Light (Photons) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH Extreme pH (Acid/Base Hydrolysis) pH->Degradation Heat Heat (Thermal Energy) Heat->Degradation

Caption: Factors contributing to compound degradation.

References

avoiding common side reactions in difluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for difluoroquinoline synthesis. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the complexities of synthesizing these important compounds and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of difluoroquinolines?

A1: Researchers often face challenges related to high reaction temperatures, the formation of regioisomers, incomplete cyclization, and unwanted side reactions during fluorination. The strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of precursors and intermediates, leading to outcomes different from non-fluorinated analogs.

Q2: How do the fluorine substituents affect the regioselectivity of the Gould-Jacobs cyclization?

A2: The position of the two fluorine atoms on the aniline ring plays a crucial role in directing the cyclization. The electron-withdrawing fluorine atoms can deactivate the aromatic ring, making the cyclization step more challenging and potentially leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors, and understanding the directing effects of the fluorine atoms is key to controlling the outcome.

Q3: What are common byproducts observed during the high-temperature cyclization step of the Gould-Jacobs reaction for difluoroquinolines?

A3: At the high temperatures (often >250 °C) required for the thermal cyclization, decomposition of the starting materials and intermediates can occur, leading to the formation of tarry materials and a reduction in the yield of the desired difluoroquinoline.[1][2] In some cases, decarboxylation of the ester group can also be a competing side reaction, especially under prolonged heating or high pressure.[1]

Q4: Are there specific side reactions to be aware of when introducing fluorine atoms to a pre-existing quinoline core?

A4: Yes, direct electrophilic fluorination of a quinoline ring can be complex. It often results in a mixture of isomers, and the regioselectivity can be difficult to control. For instance, direct fluorination of quinoline can yield a mixture of 5-fluoro, 6-fluoro, and 8-fluoroquinolines, as well as 5,8-difluoroquinoline.[3] Over-fluorination, leading to the introduction of more than the desired number of fluorine atoms, is also a potential side reaction. The presence of activating or deactivating groups on the quinoline ring will further influence the position of fluorination.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Cyclization in Gould-Jacobs Synthesis of Difluoro-4-hydroxyquinolines

Symptoms:

  • Low isolated yield of the desired difluoro-4-hydroxyquinoline product.

  • TLC or LC-MS analysis shows a significant amount of the uncyclized intermediate, diethyl (difluoroanilino)methylenemalonate, remaining after the reaction.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient Reaction Temperature The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, often in the range of 250-300 °C. Gradually increase the reaction temperature in small increments to find the optimal point for cyclization without causing significant degradation.[1]
Short Reaction Time If increasing the temperature is not feasible due to substrate stability, consider extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
Poor Heat Transfer Ensure efficient and uniform heating of the reaction mixture. Using a high-boiling inert solvent like Dowtherm A or diphenyl ether can help maintain a consistent temperature.[4] For smaller scale reactions, microwave irradiation can be a highly effective method for achieving rapid and uniform heating, often leading to improved yields and shorter reaction times.[2][5]
Deactivation by Fluorine Substituents The electron-withdrawing fluorine atoms on the aniline ring can make the aromatic ring less nucleophilic, thus hindering the electrophilic aromatic substitution (cyclization) step. Consider using a stronger Lewis acid catalyst to promote the cyclization, though this must be done cautiously to avoid promoting side reactions.
Issue 2: Formation of Undesired Regioisomers during Cyclization

Symptoms:

  • ¹H or ¹⁹F NMR of the crude product shows a mixture of isomers.

  • Difficulty in purifying the desired difluoroquinoline isomer.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Lack of Regiocontrol in Cyclization The cyclization of an unsymmetrically substituted difluoroaniline can lead to a mixture of regioisomers. The directing effects of the fluorine atoms and any other substituents on the aniline ring will determine the major product.
Solution 1: Choice of Starting Material: If possible, choose a symmetrically substituted difluoroaniline to avoid the formation of regioisomers.
Solution 2: Modifying Reaction Conditions: In some cases, the ratio of regioisomers can be influenced by the reaction solvent, temperature, or the presence of a catalyst. A systematic study of these parameters may be necessary to optimize for the desired isomer.
Solution 3: Alternative Synthetic Strategy: Consider a different synthetic route that offers better regiocontrol, such as a strategy where the quinoline ring is constructed in a more stepwise and controlled manner.

Logical Flow for Troubleshooting Regioisomer Formation:

G start Mixture of Regioisomers Observed check_aniline Is the difluoroaniline starting material symmetrically substituted? start->check_aniline symmetric Symmetric: Regioisomer formation is unlikely. Re-evaluate analytical data. check_aniline->symmetric Yes asymmetric Asymmetric: Regioisomer formation is possible. check_aniline->asymmetric No modify_conditions Modify Reaction Conditions (Solvent, Temperature, Catalyst) asymmetric->modify_conditions monitor Monitor Regioisomeric Ratio (e.g., by NMR or GC) modify_conditions->monitor improved Ratio Improved? monitor->improved optimize Optimize Conditions for Desired Isomer improved->optimize Yes not_improved Ratio Not Sufficiently Improved improved->not_improved No alternative_route Consider Alternative Synthetic Route with Better Regiocontrol not_improved->alternative_route

Caption: Troubleshooting logic for addressing the formation of undesired regioisomers.

Issue 3: Side Reactions during Electrophilic Fluorination of a Quinoline Core

Symptoms:

  • Formation of a complex mixture of fluorinated products.

  • Isolation of products with more than two fluorine atoms.

  • Low yield of the desired difluoroquinoline.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Low Regioselectivity Electrophilic fluorination of an unsubstituted or weakly directed quinoline ring can lead to a mixture of isomers.[3]
Solution 1: Use of Directing Groups: Introduce a directing group onto the quinoline ring to guide the fluorination to the desired positions. This group can potentially be removed in a subsequent step.
Solution 2: Blocking Groups: Protect sensitive positions on the quinoline ring with a blocking group that can be removed after fluorination.
Over-fluorination The fluorinating agent may be too reactive, leading to the introduction of more than the desired number of fluorine atoms.
Solution 1: Milder Fluorinating Agent: Use a less reactive electrophilic fluorinating agent (e.g., Selectfluor™ is often milder than N-Fluorobenzenesulfonimide (NFSI)).[6][7]
Solution 2: Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of a sub-stoichiometric amount may help to minimize over-fluorination, although this may lead to incomplete conversion of the starting material.
Solution 3: Temperature Control: Perform the reaction at a lower temperature to reduce the reactivity of the fluorinating agent.

Key Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from the synthesis of related fluoroquinolone precursors.[4]

Step 1: Condensation

  • In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 120-140 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.

  • After the reaction is complete, allow the mixture to cool. The intermediate, diethyl (3,4-difluoroanilino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Cyclization

  • To the crude or purified intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to 250-260 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent such as hexane or heptane to aid precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

Workflow for Gould-Jacobs Synthesis of Difluoroquinolines:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Work-up a 3,4-Difluoroaniline c Heat (120-140°C) a->c b Diethyl ethoxymethylenemalonate b->c d Diethyl (3,4-difluoroanilino)methylenemalonate c->d f Heat (250-260°C) d->f e High-boiling solvent (e.g., Dowtherm A) e->f g Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate f->g h Cooling & Precipitation g->h i Filtration & Washing h->i j Purified Product i->j

Caption: Experimental workflow for the Gould-Jacobs synthesis of difluoroquinolines.

References

Technical Support Center: Troubleshooting Unexpected Fluorescence in Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to unexpected fluorescence when working with quinoline compounds in various assays.

Troubleshooting Guides

Issue 1: High Background Fluorescence in an Assay

Symptom: You observe an unexpectedly high fluorescence signal in your assay wells containing a quinoline compound, even in the absence of the intended biological target or reaction.

Possible Cause: The quinoline compound itself is autofluorescent, meaning it intrinsically emits light upon excitation. This is a common characteristic of the quinoline scaffold due to its extended π-electron system.[1]

Troubleshooting Workflow:

G cluster_0 Start: High Background Fluorescence cluster_1 Step 1: Confirm Autofluorescence cluster_2 Step 2: Mitigation Strategies cluster_3 Step 3: Further Investigation start High Background Signal Observed confirm_auto Measure fluorescence of compound alone start->confirm_auto strategy Is compound autofluorescent? confirm_auto->strategy subtract Background Subtraction strategy->subtract Yes no_auto Investigate other sources: - Reagents - Assay Plate - Cellular Components strategy->no_auto No red_shift Switch to Red-Shifted Fluorophore subtract->red_shift spectral_unmix Spectral Unmixing (Imaging) red_shift->spectral_unmix end Issue Resolved spectral_unmix->end no_auto->end

Caption: Workflow for troubleshooting high background fluorescence.

Recommended Solutions:

  • Confirm Autofluorescence: The most direct method is to measure the fluorescence of your quinoline compound in the absence of any other assay components.[1] A concentration-dependent increase in fluorescence at the assay's excitation and emission wavelengths confirms autofluorescence.

  • Employ Background Subtraction: For each concentration of your compound, run a parallel control well containing only the compound in the assay buffer. Subtract the fluorescence intensity of this control from the corresponding experimental well.[1]

  • Switch to Red-Shifted Fluorophores: Autofluorescence from quinoline compounds is often strongest in the blue-green region of the spectrum.[1] If your assay permits, use a fluorophore that excites and emits at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap.[1][2][3][4]

  • Implement Spectral Unmixing: For imaging-based assays, if your microscope has spectral detection capabilities, you can computationally separate the emission spectrum of your quinoline compound from that of your assay fluorophore.[1][5]

Issue 2: Apparent Compound Activity in Multiple, Unrelated Assays

Symptom: Your quinoline compound appears to be a "hit" in various different fluorescence-based assays that are mechanistically unrelated.

Possible Cause: This is a characteristic of Pan-Assay Interference Compounds (PAINS).[1] Quinolines are a known class of PAINS, which can interfere with assays through various mechanisms, not necessarily by interacting with the intended biological target.[1]

Troubleshooting Workflow:

G cluster_0 Start: Promiscuous Activity cluster_1 Step 1: Initial Checks cluster_2 Step 2: Validate with Different Technologies cluster_3 Step 3: Conclusion start Hit in Multiple Unrelated Assays check_auto Check for Autofluorescence/ Quenching start->check_auto counter_screen Perform a Counter-Screen check_auto->counter_screen orthogonal_assay Use an Orthogonal Assay (e.g., Luminescence, Absorbance) counter_screen->orthogonal_assay conclusion Activity Confirmed in Orthogonal Assay? orthogonal_assay->conclusion true_hit Potential True Hit conclusion->true_hit Yes pains Likely PAINS Artifact conclusion->pains No

Caption: Workflow for validating hits and identifying PAINS.

Recommended Solutions:

  • Perform a Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay technology itself. For example, if your primary assay uses a luciferase reporter, a counter-screen would test the effect of your quinoline compound on the purified luciferase enzyme.[1]

  • Use an Orthogonal Assay: The most robust way to validate a hit is to re-test the compound in a secondary assay that uses a different detection technology.[1] For instance, if the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence, absorbance, or mass spectrometry.[1]

Issue 3: Signal Decrease or Quenching

Symptom: The fluorescence signal in your assay decreases in the presence of your quinoline compound.

Possible Cause: The compound may be quenching the fluorescence of your probe. Fluorescence quenching is a process that decreases the intensity of fluorescence and can occur through various mechanisms, including collisional quenching and the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[6]

Recommended Solutions:

  • Characterize Quenching: Perform a fluorescence quenching assay to determine if the observed signal decrease is due to quenching. This typically involves measuring the fluorescence of the probe at a fixed concentration with increasing concentrations of the quinoline compound.

  • Stern-Volmer Analysis: To understand the mechanism of quenching (static vs. dynamic), you can create a Stern-Volmer plot by graphing the ratio of unquenched to quenched fluorescence intensity (I₀/I) versus the quencher (quinoline compound) concentration.[7][8] A linear plot is often indicative of a single quenching mechanism.[8][9]

  • Consider Assay Re-design: If quenching is significant, you may need to consider alternative probes or assay formats that are less susceptible to this interference.

Issue 4: Inconsistent or Unreliable Results

Symptom: You observe high variability in your results between experiments or even between wells of the same plate.

Possible Cause: The fluorescence of quinoline compounds can be highly sensitive to their environment.[7] Minor fluctuations in experimental conditions can lead to significant changes in fluorescence properties.

Recommended Solutions:

  • Control pH: The fluorescence of quinoline derivatives containing amine groups can be highly dependent on pH due to protonation events that alter the electronic structure.[7][10][11] Ensure your experimental buffer has sufficient buffering capacity and that the pH is consistent across all experiments.

  • Solvent Polarity (Solvatochromism): Quinoline compounds can exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent.[12][13][14][15][16] Maintain a consistent solvent environment, paying close attention to the final concentration of solvents like DMSO.[17]

  • Temperature Control: Fluorescence is temperature-sensitive. An increase in temperature generally leads to a decrease in fluorescence intensity.[7] Ensure that all incubation steps are performed at a consistent temperature and that plates are equilibrated to the reader's temperature before measurement.

Data Summary

Table 1: Common Sources of Assay Interference and Mitigation Strategies
Interference TypeCommon Cause(s)Primary Effect on AssayRecommended Mitigation Strategy(ies)
Autofluorescence Intrinsic fluorescence of the quinoline compound.False positive (increase in signal)Background subtraction, use of red-shifted fluorophores (>600 nm), spectral unmixing.[1][2]
Fluorescence Quenching Collisional quenching, formation of a non-fluorescent complex.False positive or negative depending on assay format (decrease in signal).Stern-Volmer analysis to confirm, use of orthogonal assays, re-design of the primary assay.[7][8]
Pan-Assay Interference (PAINS) Non-specific activity, compound aggregation.False positive in multiple unrelated assays.Counter-screens, confirmation with orthogonal assays.[1]
Environmental Sensitivity Fluctuations in pH, solvent polarity, temperature.Inconsistent and unreliable results.Strict control of buffer pH, consistent solvent concentration (e.g., DMSO), stable temperature control.[7][18]

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why are quinoline compounds prone to it? A: Compound autofluorescence is the intrinsic ability of a chemical compound to emit light upon excitation, which can interfere with fluorescence-based assays.[1] The quinoline scaffold, a bicyclic aromatic heterocycle, has an extended π-electron system that can absorb light energy and subsequently emit it as fluorescence, leading to high background signals.[1]

Q2: How can I quickly determine if my quinoline compound is autofluorescent? A: The most direct method is to measure the fluorescence of your compound in the assay buffer without any other assay components (e.g., enzymes, substrates, probes).[1] Prepare serial dilutions of your compound in a microplate, and read the fluorescence using the same excitation and emission wavelengths as your main assay.[1] A concentration-dependent increase in signal indicates autofluorescence.

Q3: Besides my test compound, what are other common sources of background fluorescence? A: High background fluorescence can also come from the assay buffer, enzyme preparations, the fluorescent probe itself, the microplate material, and, in cell-based assays, endogenous molecules like NADH, riboflavin, and collagen.[1][5]

Q4: My quinoline compound is quenching the signal of my fluorescent probe. What does this mean? A: Fluorescence quenching occurs when a molecule (the quinoline compound) decreases the fluorescence intensity of a fluorophore (your probe).[6] This can happen through various mechanisms, such as collisions in solution or the formation of a non-fluorescent complex.[6] It is an important consideration as it can be misinterpreted as biological activity.

Q5: What is an orthogonal assay and why is it important for validating hits from a primary screen? A: An orthogonal assay is a secondary assay used to confirm the results of a primary screen, but it employs a different technology or method of detection.[1] For example, if your primary screen is based on fluorescence polarization, a good orthogonal assay would be a luminescence-based or label-free method like surface plasmon resonance. This is crucial for ensuring that the observed activity is due to a specific interaction with the biological target and not an artifact of the primary assay technology.[1]

Detailed Experimental Protocols

Protocol 1: Measuring Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of a quinoline compound at the assay's specific wavelengths.

Materials:

  • Quinoline compound of interest

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates[1]

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the quinoline compound in the assay buffer. The concentration range should cover and exceed the concentrations used in the main assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.[1]

  • Place the plate in the microplate reader.

  • Set the excitation wavelength to that of your primary assay's fluorophore.

  • Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[1]

  • Alternatively, use the exact excitation and emission wavelengths of your assay.

  • Data Analysis: Subtract the fluorescence of the blank control from all measurements. Plot the fluorescence intensity against the quinoline compound concentration. A concentration-dependent increase in fluorescence confirms autofluorescence.

Protocol 2: General Fluorescence Quenching Assay

Objective: To determine if a quinoline compound quenches the fluorescence of an assay's probe.

Materials:

  • Fluorescent probe (from the primary assay)

  • Quinoline compound (potential quencher)

  • Experimental buffer

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Probe Solution: Prepare a working solution of the fluorescent probe in the experimental buffer. The concentration should provide a stable and strong signal (e.g., 70-80% of the detector's maximum range).[7]

  • Prepare Quencher Dilutions: Create a serial dilution of the quinoline compound in the experimental buffer. Include a buffer-only control (zero quencher).[7]

  • Set Up Reactions: In microplate wells or cuvettes, add the fluorescent probe working solution. Then, add increasing concentrations of the quinoline compound dilutions. Ensure the final volume is the same in all wells by adding buffer.[7]

  • Incubate: Gently mix and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.[7]

  • Measure Fluorescence: Set the fluorometer to the predetermined optimal excitation and emission wavelengths for the probe. Record the fluorescence intensity (I) for each sample.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of the unquenched fluorescence intensity (I₀, from the zero quencher sample) to the quenched intensity (I) for each quinoline compound concentration.

    • Plot I₀/I versus the quencher concentration [Q].

    • For dynamic quenching, the plot should be linear, following the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[7]

Protocol 3: Hit Validation using an Orthogonal (Luminescence-Based) Kinase Assay

Objective: To validate a hit from a fluorescence-based primary screen for a kinase inhibitor using a non-fluorescent method.

Primary Assay Example: A TR-FRET based kinase assay. Orthogonal Assay Example: A luminescence-based ADP detection assay (e.g., ADP-Glo™).[1]

Procedure (using ADP-Glo™ as an example):

  • Set up the kinase reaction with the kinase, substrate, ATP, and your quinoline inhibitor at various concentrations. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the reaction for the optimized amount of time to allow for enzymatic activity.

  • Add the ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete any remaining ATP.

  • Add the Kinase Detection Reagent. This reagent will convert the ADP generated by the kinase reaction into ATP.

  • The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis: A concentration-dependent decrease in luminescence in the presence of the quinoline compound confirms kinase inhibition, thus validating the hit from the primary TR-FRET screen.[1]

References

Technical Support Center: Enhancing the Purity of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely used method for the synthesis of 4-hydroxyquinoline derivatives, such as this compound, is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with a substituted malonic ester, followed by a thermal cyclization. For this specific molecule, the likely starting materials are 2,4-difluoroaniline and a cyanomalonic ester derivative, such as ethyl 2-cyano-3-ethoxyacrylate (ethyl ethoxymethylenecyanoacetate).

Q2: What are the typical impurities I might encounter in my crude product?

A2: Based on the likely Gould-Jacobs synthesis pathway, common impurities include:

  • Unreacted Starting Materials: 2,4-difluoroaniline and the cyanomalonic ester derivative.

  • Intermediate Product: The non-cyclized intermediate, an enamine derivative.

  • Isomeric Byproducts: Incorrect cyclization could potentially lead to the formation of other quinoline isomers, although this is less common for this specific reaction.

  • Hydrolysis Products: The nitrile group (-CN) could potentially hydrolyze to a carboxylic acid or amide under certain conditions, especially during workup.

  • Polymeric Materials: High temperatures during cyclization can sometimes lead to the formation of tar or polymeric byproducts.

Q3: What are the recommended analytical methods for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods for assessing purity. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid) is a good starting point. For TLC, silica gel plates with a mobile phase of ethyl acetate and hexane are commonly used to monitor the reaction progress and purity of fractions.

Q4: My purified product is an off-white or yellowish solid. Is this expected?

A4: While a highly pure product should ideally be a white to off-white solid, a slight yellowish tint is not uncommon for quinoline derivatives and may not necessarily indicate significant impurity. However, a pronounced color could suggest the presence of residual starting materials or byproducts from overheating. Further purification by recrystallization or chromatography is recommended to achieve a purer, whiter product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Condensation Reaction Ensure equimolar amounts of 2,4-difluoroaniline and the cyanomalonic ester derivative are used. The reaction can be gently heated to ensure completion. Monitor the reaction by TLC until the starting aniline is consumed.
Inefficient Cyclization The cyclization step requires high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm. Ensure the reaction temperature is maintained consistently. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][2]
Product Loss During Workup The product may have some solubility in the solvents used for washing. Minimize the volume of solvent used for washing the crude solid. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the phenolic product.
Issue 2: Presence of Starting Materials in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reaction As mentioned above, ensure the condensation and cyclization reactions go to completion by monitoring with TLC or HPLC.
Ineffective Purification If recrystallization is not effectively removing the starting materials, column chromatography is the recommended next step. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
Issue 3: Product "Oiling Out" During Recrystallization
Potential Cause Troubleshooting Step
Supersaturation is too high Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then allow the solution to cool more slowly.
Presence of Impurities Impurities can inhibit crystal formation. Try an additional purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
Inappropriate Solvent System The chosen solvent may not be ideal. Screen a range of solvents or solvent mixtures. A common technique is to dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane, heptane) until turbidity is observed, then heat to clarify and cool slowly.

Experimental Protocols

General Protocol for Synthesis via Gould-Jacobs Reaction

This is a generalized procedure based on the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

  • Condensation: In a round-bottom flask, combine one equivalent of 2,4-difluoroaniline and one equivalent of ethyl 2-cyano-3-ethoxyacrylate. The reaction can be performed neat or in a solvent like ethanol. Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours. Monitor the reaction by TLC for the disappearance of the aniline.

  • Cyclization: After the condensation is complete, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. Ethanol formed during the reaction will distill off.

  • Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Add a non-polar solvent like hexane or petroleum ether to facilitate precipitation and to help wash away the high-boiling solvent. Filter the crude solid and wash it with the non-polar solvent.

  • Initial Purification: The crude solid can be washed with a solvent in which the impurities are soluble but the product is not. Hot ethanol or acetonitrile can sometimes be effective.

Protocol for Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures with water or hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol for Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Start eluting with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good choice for quinoline derivatives.
AcetonitrilePolar82Can be effective for moderately polar compounds.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
AcetonePolar56Can be used, sometimes in combination with a non-polar co-solvent.
TolueneNon-polar111May be suitable for less polar impurities.
Hexane/HeptaneNon-polar69/98Typically used as an anti-solvent with a more polar solvent.

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterSetting
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 254 nm and 280 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 2,4-Difluoroaniline + Ethyl Ethoxymethylenecyanoacetate B Condensation (Heating) A->B C Intermediate Enamine B->C D Thermal Cyclization (High Temperature) C->D E Crude Product D->E F Recrystallization E->F Primary Method G Column Chromatography E->G If Recrystallization Fails H Pure Product F->H G->H I HPLC / TLC H->I J Purity Assessment I->J troubleshooting_logic start Crude Product Analysis (TLC/HPLC) impure Product Impure? start->impure unreacted_sm Unreacted Starting Materials? impure->unreacted_sm Yes side_products Other Side Products? impure->side_products Yes pure_product Pure Product impure->pure_product No optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Check stoichiometry unreacted_sm->optimize_reaction Yes column_chrom Perform Column Chromatography unreacted_sm->column_chrom No side_products->column_chrom Yes recrystallize Recrystallize with Appropriate Solvent side_products->recrystallize No column_chrom->pure_product recrystallize->pure_product

References

addressing batch-to-batch variability of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, ensuring consistency and reliability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated quinoline derivative with the molecular formula C₁₀H₄F₂N₂O.[1] It serves as a crucial building block or intermediate in the synthesis of more complex bioactive molecules.[2] Its unique structural features are leveraged in medicinal chemistry to develop potential therapeutics, such as kinase inhibitors and antimicrobial agents, and it is also used in the agrochemical sector.[1][2]

Q2: What are the primary causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability typically stems from inconsistencies in the manufacturing process. Key factors include the purity of starting materials, slight variations in reaction conditions (e.g., temperature, time, catalysts), and differences in purification and drying procedures. These can lead to varying levels and types of impurities, residual solvents, or moisture content in the final product. Poor solubility of quinoline derivatives can also contribute to inconsistent results in assays.[3]

Q3: How can impurities in a batch of this compound affect my experimental results?

Q4: What are some potential impurities to be aware of?

A4: While specific impurities depend on the exact synthetic route, they can generally include unreacted starting materials, intermediates from incomplete cyclization, isomers, or by-products from side reactions. For example, residual reactants from the cyclization stage of synthesis are a common source of impurities in quinoline derivatives.[6] Over- or under-fluorinated analogues could also be present.

Q5: How can I assess and compare the quality of different batches?

A5: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the chemical structure and can reveal structural impurities. Mass Spectrometry (MS) verifies the molecular weight. Comparing the analytical data from different batches against a well-characterized reference standard is the most effective way to ensure quality.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered due to batch variability.

Issue 1: Inconsistent Results in Biological Assays

You observe significant variations in IC₅₀ values, efficacy, or other biological readouts when using different batches of the compound.

Potential Causes:

  • Purity Differences: The active compound concentration may differ between batches due to the presence of non-active impurities.

  • Active Impurities: An impurity in one batch may have its own biological activity, antagonizing or synergizing with the main compound.

  • Solubility Issues: Poor or inconsistent solubility can lead to variable compound concentrations in assay wells.[3]

Troubleshooting Workflow:

G A Inconsistent Biological Assay Results Observed B Step 1: Verify Solubility visually inspect for precipitation in assay buffer. A->B E Precipitation Observed? B->E C Step 2: Perform Comparative Purity Analysis (HPLC) on all batches. F Significant Purity Differences (>1%)? C->F D Step 3: Conduct Structural Verification (NMR, MS) on all batches. G Structural Discrepancies or Unknown Peaks? D->G E->C No H Optimize Solubilization Protocol (e.g., use co-solvents, sonicate). Re-run assay. E->H Yes F->D No I Qualify batches based on purity. Use only high-purity batches (>98%). Normalize concentration if necessary. F->I Yes J Attempt to identify unknown peaks. Consider re-purification or sourcing a new batch from a reliable vendor. G->J Yes K Problem Resolved G->K No, batches are identical H->K I->K J->K G cluster_0 Synthesis Stage cluster_1 Purification & Finishing cluster_2 Storage & Handling A Raw Materials (Purity, Stoichiometry) C Crude Product A->C B Reaction Conditions (Temp, Time, Pressure) B->C D Purification Method (Crystallization, Chromatography) C->D E Drying Process (Residual Solvents, Moisture) D->E F Final Product Lot E->F G Storage Conditions (Temp, Light, Humidity) F->G H Compound in Use (Solubility, Stability in Solution) G->H

References

Technical Support Center: Optimizing HPLC Methods for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

Peak Shape Problems

Q1: Why are my peaks tailing?

A1: Peak tailing, where a peak has an asymmetry with a drawn-out latter half, is a common issue, particularly with compounds containing basic functional groups like quinolines. This is often due to secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) can suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated analyte.[2]

  • Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[2]

  • Solution 3: Column Choice: Using an end-capped column, where the residual silanol groups have been chemically deactivated, can significantly reduce tailing.[2]

  • Solution 4: Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting your sample.[2]

Q2: What causes my peaks to show fronting?

A2: Peak fronting, the inverse of tailing where the peak's leading edge is sloped, can be caused by several factors.[1][3]

  • Solution 1: Reduce Sample Concentration: Injecting too much sample can lead to column overload and cause peak fronting.[2][4] Diluting the sample is a primary step in addressing this.

  • Solution 2: Adjust Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]

  • Solution 3: Increase Column Temperature: Operating at a very low column temperature can sometimes contribute to fronting.[2]

Q3: My peaks are splitting into two or more peaks. What should I do?

A3: Peak splitting, where a single compound appears as two or more peaks, can be a complex issue.[1][3]

  • Solution 1: Check for Column Contamination or Voids: A blocked column frit or a void in the packing material at the head of the column can disrupt the sample flow path, leading to splitting.[4][5] If this is suspected, reversing the column and flushing with a strong solvent may help. If the problem persists, the column may need to be replaced.[5]

  • Solution 2: Ensure Mobile Phase and Sample Solvent Compatibility: A mismatch between the injection solvent and the mobile phase can cause peak splitting.[4] Ensure your sample is dissolved in a solvent compatible with the mobile phase.

  • Solution 3: Investigate Injection Port Issues: A faulty injector rotor seal can also lead to split peaks.[6]

  • Solution 4: Rule out Co-elution: If only a single peak is splitting, it might be due to the co-elution of two different components. Try a smaller injection volume to see if two distinct peaks appear.[4][5]

Retention Time and Resolution Issues

Q4: My retention times are shifting from run to run. What is the cause?

A4: Unstable retention times can compromise the reliability of your analysis.

  • Solution 1: Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate preparation and consider using a fresh batch.[7]

  • Solution 2: Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.[8]

  • Solution 3: Verify Pump Performance: Check for leaks or erratic flow rates from the HPLC pump.[7]

  • Solution 4: Control Column Temperature: Fluctuations in column temperature can lead to retention time shifts. Using a column oven is recommended for stable temperatures.[8]

Q5: I am not getting good separation between my analyte and other peaks. How can I improve resolution?

A5: Poor resolution can be addressed by modifying the mobile phase or other chromatographic conditions.

  • Solution 1: Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.

  • Solution 2: Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, trying the other may improve the separation.[2]

  • Solution 3: Adjust the pH: Since the ionization of quinoline derivatives is pH-dependent, fine-tuning the mobile phase pH can alter retention times and improve selectivity.[2]

  • Solution 4: Implement a Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program, where the mobile phase composition changes over time, can improve resolution, especially for complex samples.[9]

Frequently Asked Questions (FAQs)

Method Development

Q6: What is a good starting point for an HPLC method for this compound?

A6: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a buffer or acid modifier. Given the quinoline structure, an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often a good choice to ensure good peak shape. UV detection at a wavelength where the compound has significant absorbance would be appropriate.

Q7: What is the role of the buffer in the mobile phase?

A7: A buffer is used to control the pH of the mobile phase. This is crucial for the analysis of ionizable compounds like this compound. Maintaining a constant pH ensures consistent retention times and peak shapes.

Q8: Which organic solvent is better for this analysis: acetonitrile or methanol?

A8: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC. Acetonitrile typically has a lower viscosity, leading to lower backpressure, and a lower UV cutoff.[2] Methanol can offer different selectivity and may provide better separation for certain compounds.[2] The choice between the two often requires empirical testing to determine which provides the better chromatography for your specific analyte and sample matrix.

System Suitability

Q9: What are system suitability tests and why are they important?

A9: System suitability tests are a series of checks to ensure that the chromatographic system is performing adequately for the intended analysis. These tests typically involve injecting a standard solution and evaluating parameters like peak area precision, retention time, tailing factor, and resolution. They are essential for verifying the performance of the HPLC system before running samples.

Sample Preparation

Q10: What is a general procedure for preparing a solid sample for HPLC analysis?

A10: For a solid sample, a general procedure involves accurately weighing a portion of the sample and dissolving it in a suitable solvent, which is ideally the mobile phase. The solution may need to be sonicated to ensure complete dissolution. It is then diluted to a known volume in a volumetric flask. Before injection, the sample solution should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[9]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the HPLC analysis of quinoline derivatives, compiled from various studies. These values can serve as a benchmark during method validation.

Table 1: HPLC Method Performance Characteristics for Quinolone Analysis

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[9][10][11]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[9][10][11]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[9][10][11]
Limit of Detection (LOD)10 - 100 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[11]
Limit of Quantification (LOQ)50 - 500 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[11]

Experimental Protocols

Protocol 1: Starting HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required.

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a lower percentage of Mobile Phase B (e.g., 10-20%) and gradually increase it to elute the compound.

    • A typical screening gradient might be: 0-20 min, 10-90% B; hold at 90% B for 5 min; return to initial conditions and equilibrate for 5-10 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at an appropriate wavelength (a UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution. Further dilute the stock solution to create working standards for calibration.

  • Sample Solution: Prepare the sample by dissolving it in a suitable solvent, followed by filtration through a 0.45 µm syringe filter into an HPLC vial.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions standard_injections Inject Standards (Calibration) prep_standard->standard_injections prep_sample Prepare Sample Solutions sample_injections Inject Samples prep_sample->sample_injections prep_mobile_phase Prepare Mobile Phases system_equilibration System Equilibration prep_mobile_phase->system_equilibration blank_injection Inject Blank system_equilibration->blank_injection blank_injection->standard_injections standard_injections->sample_injections peak_integration Peak Integration & Identification sample_injections->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution is_tailing Tailing? peak_shape->is_tailing Yes is_fronting Fronting? peak_shape->is_fronting No solution_rt Check Mobile Phase Equilibrate Column Check Pump retention_time->solution_rt Yes solution_resolution Optimize Gradient Change Organic Modifier Adjust pH resolution->solution_resolution Yes solution_tailing Adjust pH Use Additives Change Column is_tailing->solution_tailing is_splitting Splitting? is_fronting->is_splitting No solution_fronting Reduce Concentration Check Sample Solvent is_fronting->solution_fronting Yes solution_splitting Check Column Solvent Compatibility Injector is_splitting->solution_splitting Yes

Caption: A logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

Unveiling the Potential of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile: A Comparative Analysis of Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The derivative, 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, stands out as a promising, albeit under-characterized, building block for the synthesis of new bioactive molecules. While direct experimental data on the biological activity of this specific compound is not yet publicly available, an in-depth analysis of its structural features and comparison with known inhibitors sharing similar pharmacophores can provide valuable insights into its potential therapeutic applications. This guide offers a comparative overview for researchers, scientists, and drug development professionals.

Structural Hallmarks and Potential Biological Significance

This compound possesses a unique combination of functional groups that suggest a high potential for biological activity. The core 4-hydroxyquinoline moiety is a well-established pharmacophore present in a multitude of bioactive compounds. The addition of two fluorine atoms at the 5 and 7 positions can significantly enhance metabolic stability and binding affinity to target proteins. Furthermore, the 3-carbonitrile group can participate in crucial hydrogen bonding interactions within an active site.

Given these structural characteristics, it is plausible that this compound could serve as a scaffold for inhibitors of various enzymes and receptors, exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Comparative Analysis with Known Inhibitors

To contextualize the potential activity of this compound, we will compare it to known inhibitors that share its core structural motifs. This analysis will focus on two primary areas where quinoline derivatives have shown significant therapeutic impact: as antibacterial agents targeting DNA topoisomerases and as anticancer agents targeting protein kinases.

Antibacterial Activity: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The fluoroquinolone class of antibiotics, which share the core quinoline ring, are renowned for their potent antibacterial activity. They function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.

Table 1: Comparison with Known Fluoroquinolone Inhibitors

CompoundTarget Enzyme(s)Key Structural FeaturesRepresentative IC50 Values
Ciprofloxacin DNA gyrase, Topoisomerase IVFluoroquinolone core, piperazine substituentE. coli DNA gyrase: ~1 µg/mL
Levofloxacin DNA gyrase, Topoisomerase IVFluoroquinolone core, methylpiperazine substituentS. aureus DNA gyrase: 0.78 µg/mL
Moxifloxacin DNA gyrase, Topoisomerase IVFluoroquinolone core, complex side chainS. pneumoniae Topoisomerase IV: 0.25 µg/mL
This compound (Hypothesized) DNA gyrase, Topoisomerase IV (Potential)Fluoroquinolone-like core, 3-carbonitrile groupNot yet determined

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against DNA gyrase is a supercoiling assay.

  • Reaction Setup: The reaction mixture typically contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and the test compound at varying concentrations in a suitable buffer.

  • Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Quantification: The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified using densitometry to determine the extent of inhibition. The IC50 value is then calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Signaling Pathway: Bacterial DNA Replication

The following diagram illustrates the central role of DNA gyrase and topoisomerase IV in bacterial DNA replication, the process targeted by fluoroquinolone antibiotics.

bacterial_dna_replication Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) Introduces negative supercoils Negative Supercoiling Negative Supercoiling DNA Gyrase (GyrA/GyrB)->Negative Supercoiling Replication Fork Replication Fork Negative Supercoiling->Replication Fork Allows strand separation Catenated Daughter Chromosomes Catenated Daughter Chromosomes Replication Fork->Catenated Daughter Chromosomes Topoisomerase IV (ParC/ParE) Topoisomerase IV (ParC/ParE) Catenated Daughter Chromosomes->Topoisomerase IV (ParC/ParE) Decatenates chromosomes Decatenation Decatenation Topoisomerase IV (ParC/ParE)->Decatenation Separated Chromosomes Separated Chromosomes Decatenation->Separated Chromosomes

Bacterial DNA replication pathway targeted by fluoroquinolones.
Anticancer Activity: Targeting Protein Kinases

The quinoline scaffold is also a prevalent feature in many protein kinase inhibitors used in cancer therapy. These inhibitors typically target the ATP-binding site of kinases involved in oncogenic signaling pathways.

Table 2: Comparison with Known Quinolone-Based Kinase Inhibitors

CompoundTarget Kinase(s)Key Structural FeaturesRepresentative IC50 Values
Bosutinib Src, Abl4-Anilinoquinoline coreSrc: 1.2 nM
Cabozantinib VEGFR2, MET, RETQuinoline-6-carboxamide coreVEGFR2: 0.035 nM
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRαQuinoline-7-carboxamide coreVEGFR2: 4 nM
This compound (Hypothesized) Various Kinases (Potential)4-Hydroxyquinoline core, difluoro substitutionNot yet determined

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay to measure inhibitor binding to a kinase active site.

  • Reaction Components: The assay involves a specific kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody bound to a tagged kinase), and the test compound.

  • Binding Competition: The test compound competes with the tracer for binding to the kinase's ATP-binding site.

  • FRET Signal: When the tracer is bound to the kinase, a high FRET signal is generated. When the test compound displaces the tracer, the FRET signal decreases.

  • Measurement: The change in the FRET signal is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: A Representative Kinase Cascade (e.g., MAPK/ERK Pathway)

The diagram below depicts a simplified version of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and is a target for many kinase inhibitors.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Simplified MAPK/ERK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is pending, its structural similarity to well-established inhibitors strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the 4-hydroxyquinoline core, combined with fluorine and nitrile substitutions, makes it an attractive candidate for the development of novel antibacterial and anticancer agents.

Further investigation into the specific protein targets and inhibitory profile of this compound is warranted. The experimental protocols outlined in this guide provide a roadmap for such studies. The synthesis and screening of a library of derivatives based on the this compound scaffold could lead to the discovery of potent and selective inhibitors with significant therapeutic potential.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on the analysis of structurally related compounds. The potential activities of this compound described herein are hypothetical and require experimental validation.

A Comparative Guide to the Purity Validation of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for pharmaceutical intermediates like 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a cornerstone of quality control and regulatory compliance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become an indispensable tool in the pharmaceutical industry for its high throughput, sensitivity, and selectivity.[3]

This guide provides a detailed examination of a proposed HPLC-MS method for validating the purity of this compound. It objectively compares the performance of this technique with alternative analytical methods, supported by established principles and data from the analysis of analogous compounds.

Proposed HPLC-MS Method for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components in a mixture, making it ideal for purity assessment.[4] When coupled with a mass spectrometer, it allows for not only the quantification of the main compound and its impurities but also their identification based on their mass-to-charge ratio, providing a high degree of confidence.[2][5]

The following protocol is a robust, experimentally sound starting point for the method development and validation for this compound, based on methods used for similar quinoline derivatives.[4][6][7]

Experimental Protocol: HPLC-MS

1. Instrumentation and Reagents:

  • System: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a mass spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (High-purity, e.g., Milli-Q)

    • Formic Acid (LC-MS grade)

    • This compound reference standard and sample.

2. Chromatographic and Spectrometric Conditions:

ParameterProposed Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B (Equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range 50 - 500 amu (Full Scan)
Capillary Voltage 3.5 kV
Source Temperature 150°C

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution (e.g., 1.0 mg/mL). Prepare a working standard at a concentration of approximately 0.05 mg/mL.

  • Sample Solution: Prepare the analysis sample at a concentration of 1.0 mg/mL in the diluent to accurately detect impurities at the 0.05% level.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

  • Use the mass spectrometer data to identify the mass of the main peak and any detected impurities, aiding in their structural elucidation.

Comparison with Alternative Analytical Methods

While HPLC-MS is a powerful tool, other techniques can be employed for purity analysis, each with distinct advantages and limitations. The choice of method depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of accuracy.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[9][10] For this compound, which is a non-volatile solid with a relatively high molecular weight and polar functional groups, GC-MS is generally unsuitable as it would require high temperatures that could lead to thermal degradation.[9][10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8] It provides structural information and is non-destructive.[8] It serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC. However, it has lower throughput and may be less sensitive to trace impurities compared to HPLC-MS.[7]

  • Titration: Acid-base titration can determine the assay of the compound if it has acidic or basic properties. While simple, rapid, and precise for assay determination, it is not a purity-indicating method as it cannot distinguish the main compound from impurities with similar acidic/basic properties.[11][12]

  • UV-Vis Spectrophotometry: This technique is often used for quantification but lacks the specificity required for purity analysis in complex mixtures.[13] It cannot separate the main compound from impurities that absorb at similar wavelengths.[13]

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the primary analytical techniques suitable for the purity analysis of this compound.

ParameterHPLC-MSGC-MSqNMR
Principle Separation by polarity and partitioning, with mass-based detection.[7]Separation by boiling point and polarity of volatile compounds, with mass-based detection.[9]Nuclear spin resonance in a magnetic field.[7]
Applicability to Compound Excellent; suitable for non-volatile and thermally sensitive compounds.[14]Poor; compound is not volatile and likely to degrade at high temperatures.[10]Excellent; provides absolute purity and structural confirmation.[8]
Specificity/Selectivity High; separates a wide range of impurities.High for volatile impurities.Excellent; provides structural information.[8]
Sensitivity Very High (ng/mL to pg/mL range).Very High (for volatile analytes).Moderate; dependent on concentration and instrument.[8]
Quantitation Relative (Area %) or Absolute (with certified standard).Relative (Area %) or Absolute (with certified standard).Absolute (with internal standard of known purity).[7]
Impurity Identification High confidence through mass spectral data.[5]High confidence for volatile impurities through library matching.Possible for major impurities through spectral interpretation.
Sample Throughput High (with autosampler).[8]High (with autosampler).[8]Moderate.[8]
Destructive Yes.[8]Yes.[8]No.[8]

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in purity validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing cluster_report Final Result prep_std Weigh & Dissolve Reference Standard filtration Filter Solutions (0.22 µm) prep_std->filtration prep_sample Weigh & Dissolve Test Sample prep_sample->filtration hplc_system Inject into HPLC-MS System filtration->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection MS Detection (ESI+/-) separation->detection integration Integrate Peak Areas detection->integration identification Identify Impurities by Mass detection->identification calculation Calculate Purity (% Area) integration->calculation report Validation Report identification->report calculation->report

Caption: Experimental workflow for HPLC-MS purity validation.

Method_Selection_Logic start Start: Purity Analysis Required is_volatile Is the compound volatile & thermally stable? start->is_volatile need_absolute Is absolute quantitation without a specific standard required? is_volatile->need_absolute No use_gcms Use GC-MS is_volatile->use_gcms Yes routine_qc Is it for routine QC with high sensitivity to trace impurities? need_absolute->routine_qc No use_qnmr Use qNMR (Orthogonal Method) need_absolute->use_qnmr Yes use_hplcms Use HPLC-MS (Primary Method) routine_qc->use_hplcms Yes

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The purity validation of this compound is most effectively and comprehensively achieved using a validated HPLC-MS method. This technique offers an unparalleled combination of separation power, sensitivity, and specificity, allowing for the detection, quantification, and identification of the main component and potential process-related impurities.[3][5] While orthogonal methods like qNMR provide valuable confirmation of absolute purity, HPLC-MS remains the workhorse for routine quality control and in-depth impurity profiling in a drug development setting.[7] The proposed method in this guide serves as a robust foundation for developing a validated analytical procedure to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Structural Confirmation of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile: Spotlight on ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For fluorinated molecules such as 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, a versatile precursor in medicinal chemistry, a suite of analytical techniques is employed. This guide provides a comparative analysis of these methods, with a special focus on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools for structural elucidation.

The Power of ¹⁹F NMR in Fluorinated Compound Analysis

¹⁹F NMR spectroscopy has emerged as a powerful and indispensable tool for the analysis of organofluorine compounds.[1][2] Its high sensitivity, stemming from the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, is comparable to that of ¹H NMR. A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, significantly reducing the likelihood of signal overlap, a common challenge in the analysis of complex molecules.[1] This wide spectral dispersion allows for the clear resolution of signals from fluorine atoms in subtly different chemical environments.

For a molecule like this compound, the two fluorine atoms at the C-5 and C-7 positions are expected to be in distinct chemical environments, leading to two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts of these signals are highly sensitive to the surrounding electronic environment, providing valuable information about the substitution pattern and overall molecular structure.

Comparison of Analytical Techniques

Table 1: Comparative Spectroscopic Data for the Structural Confirmation of this compound and Analogs

Technique Parameter Expected Data for this compound Reference Data from Analogous Compounds Information Provided
¹⁹F NMR Chemical Shift (δ)Two distinct signals in the aromatic fluorine region (-100 to -170 ppm relative to CFCl₃)For Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate: -114.5 ppm and -137.9 ppmConfirms the presence and number of fluorine atoms; provides information about their electronic environment.
¹H NMR Chemical Shift (δ)Signals for aromatic protons and the hydroxyl proton.For similar quinoline derivatives, aromatic protons typically appear between 7.0 and 8.5 ppm.Provides information on the number and connectivity of non-exchangeable protons.
¹³C NMR Chemical Shift (δ)Signals for all carbon atoms, with those bonded to fluorine exhibiting characteristic splitting (C-F coupling).For quinoline derivatives, aromatic carbons appear in the range of 110-160 ppm.Determines the carbon skeleton of the molecule.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Molecular ion peak corresponding to the exact mass of C₁₀H₄F₂N₂O.For 5,7-Difluoroquinoline: Molecular Weight 165.14 g/mol .[3]Confirms the molecular weight and elemental composition (with high-resolution MS).
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for O-H, C≡N, C=C (aromatic), and C-F bonds.For similar structures: O-H stretch (~3400 cm⁻¹), C≡N stretch (~2200 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹).Identifies the presence of key functional groups.

Experimental Protocols

¹⁹F NMR Spectroscopy

A standard protocol for acquiring a ¹⁹F NMR spectrum of a small molecule like this compound would involve the following steps:

  • Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the ¹⁹F nucleus.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse experiment. Key parameters to optimize include the spectral width (to encompass the expected chemical shift range), acquisition time, and relaxation delay. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard.

Alternative Spectroscopic Techniques

  • ¹H and ¹³C NMR: Similar sample preparation and instrumentation as ¹⁹F NMR are used. For ¹³C NMR, a larger sample quantity or longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination to confirm the elemental formula.

  • Infrared (IR) Spectroscopy: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Visualizing the Workflow and Comparison

To better illustrate the process and the comparative value of each technique, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Structural Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification spectroscopy Spectroscopic Analysis purification->spectroscopy data_analysis Data Analysis and Structure Elucidation spectroscopy->data_analysis confirmation Structural Confirmation data_analysis->confirmation G cluster_comparison Information from Different Spectroscopic Techniques nmr_19f ¹⁹F NMR - Presence of Fluorine - Number of Fluorine Environments - Electronic Environment nmr_1h ¹H NMR - Proton Skeleton - Proton Connectivity - Diastereotopicity nmr_13c ¹³C NMR - Carbon Skeleton - C-F Couplings ms Mass Spectrometry - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern ir IR Spectroscopy - Functional Groups (OH, C≡N) - C-F Bonds compound This compound compound->nmr_19f compound->nmr_1h compound->nmr_13c compound->ms compound->ir

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine into molecular scaffolds, such as the versatile quinoline ring system, has become a widely adopted strategy to enhance pharmacological properties. This guide provides a comprehensive comparison of fluorinated and non-fluorinated quinoline analogs, supported by experimental data, to inform the rational design of novel therapeutics.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Fluorination, the process of introducing fluorine atoms into a molecule, can profoundly alter its physicochemical and biological properties.[3] The high electronegativity, small size, and strong carbon-fluorine bond can influence a compound's metabolic stability, lipophilicity, binding affinity, and overall efficacy.[4][5][6] This guide delves into a comparative analysis of these effects in the context of quinoline analogs.

Comparative Analysis of Biological Activity

The introduction of fluorine can significantly modulate the biological activity of quinoline derivatives. Below is a summary of findings across different therapeutic areas.

Anticancer Activity

Fluorination has been shown to enhance the anticancer potency of quinoline analogs against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinoline Analogs

Compound IDStructure/SubstitutionCell LineIC50 (µM)Source
Series 1: Phenyl-4-quinolones [7]
132'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and Melanomalog GI50 < -8.00[7]
Non-fluorinated analogData not provided for direct comparison
Series 2: Quinoline Derivatives against TNBC [8][9][10]
6a3'-F on phenyl ringMDA-MB-468~2.5-5[8][9][10]
6b4'-F on phenyl ringMDA-MB-468~2.5-5[8][9][10]
6d3',4'-di-F on phenyl ringMDA-MB-4684.0[8]
6e4'-CF3 on phenyl ringMDA-MB-46820.0[8]
Non-fluorinated parent compoundData not provided for direct comparison

Note: The data presented is a synthesis from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

As illustrated in Table 1, the position and nature of the fluorine substitution play a crucial role in determining anticancer activity. For instance, compounds with a single fluorine atom at the meta or para position (6a and 6b) showed potent activity against triple-negative breast cancer (TNBC) cells.[8][9][10] Interestingly, a trifluoromethyl (-CF3) group at the para position (6e) was significantly less potent, highlighting the nuanced effects of fluorination.[8] Furthermore, some fluorinated quinoline derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[9][10][11]

Antifungal Activity

Fluorinated quinoline analogs have also demonstrated promising antifungal properties.

Table 2: Comparative Antifungal Activity of Fluorinated Quinoline Analogs

Compound IDTarget FungiInhibition Rate (%) at 50 µg/mLSource
Series 1: Tebufloquin Analogs [12]
2bS. sclerotiorum>80[12]
2eS. sclerotiorum>80[12]
2fS. sclerotiorum>80[12]
2kS. sclerotiorum>80[12]
2nS. sclerotiorum>80[12]
2gR. solani80.8[12]
Tebufloquin (Control)S. sclerotiorum75.0[12]
Tebufloquin (Control)R. solani69.7[12]

Note: A direct comparison with a non-fluorinated parent scaffold was not provided in the source.

The data in Table 2 indicates that several fluorinated quinoline analogs exhibited superior or comparable antifungal activity to the commercial fungicide Tebufloquin against specific fungal strains.[12]

Antimalarial Activity

The quinoline core is central to many antimalarial drugs. Studies on fluorinated analogs suggest a complex structure-activity relationship.

Table 3: Comparative Antimalarial Activity of Halogenated Quinoline Analogs

Compound IDR¹ SubstitutionEC50 (nM) against Dd2 strainSource
47Cl37.0 ± 4.3[13]
44F82.6 ± 9.4[13]
39MeO (non-halogenated)88.7 ± 2.3[13]

In a series of arylvinylquinolines, chlorinated analogs were found to be more potent than their fluorinated and methoxylated counterparts against a chloroquine-resistant strain of P. falciparum.[13] However, other studies have shown that fluorinated quinolines can exhibit potent antimalarial activity, and importantly, may not show cross-resistance with existing drugs.[13]

Impact on Physicochemical Properties, Metabolism, and Toxicity

The introduction of fluorine can significantly alter a molecule's drug-like properties.

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[4][6] This often leads to increased metabolic stability and a longer half-life in the body.[5][8]

  • Lipophilicity: The effect of fluorination on lipophilicity (logP) is position-dependent. A single fluorine atom can either increase or decrease lipophilicity, while polyfluorination often leads to a decrease.[4] The trifluoromethyl group (-CF3) is one of the most lipophilic substituents.[5]

  • Toxicity: While fluorination can enhance therapeutic properties, it can also introduce toxicity concerns. The metabolic liberation of fluoride ions or other small fluorinated molecules can be toxic.[14] For example, non-fluorinated quinolones have been designed to have lower acute toxicity and clastogenicity compared to their 6-fluorinated counterparts.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10–200 µg/mL) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[15][16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the control.[15]

Clonogenic Assay

This assay determines the ability of a single cell to form a colony, assessing long-term cell survival.[8][18][19]

  • Cell Seeding: Plate a known number of cells in 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.[8]

  • Treatment: Treat the cells with the desired concentrations of the compounds or radiation.[8]

  • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as having at least 50 cells).[8][18]

  • Fixation and Staining: Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde and then stain with 0.5% (w/v) crystal violet.[18]

  • Colony Counting: Count the number of colonies in each well.[18]

  • Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.

Reactive Oxygen Species (ROS) Detection

This assay measures the generation of ROS within cells, often using a fluorescent probe like DCFH-DA.[4][9]

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Add the DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[10]

  • Washing: Wash the cells with PBS to remove excess probe.[4]

  • Treatment: Treat the cells with the test compounds. Include a positive control (e.g., H₂O₂) and a negative control.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[4][9]

Metabolic Stability Assay (using human liver microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes.[5][20]

  • Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.415 mg/mL), phosphate buffer (pH 7.4), and MgCl₂.[20]

  • Pre-incubation: Add the test compound (e.g., 2 µM final concentration) to the microsome mixture and pre-incubate at 37°C.[20]

  • Initiation: Start the reaction by adding an NADPH-regenerating system.[1][20]

  • Time Points: Take aliquots at various time points (e.g., 0, 7, 15, 25, and 40 minutes).[20]

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[20]

  • Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.[20]

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare the kinase, substrate, and ATP solutions in a suitable kinase buffer.[12][21]

  • Kinase Reaction: In a microplate, add the inhibitor, kinase, and a mixture of substrate and ATP.[12][21]

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.[12][21]

  • Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence or fluorescence) is proportional to the kinase activity.[12][21]

  • Data Analysis: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[21]

3D Spheroid Volume Assessment

This method is used to quantify the growth of 3D cell cultures.

  • Spheroid Culture: Grow 3D spheroids in ultra-low attachment 96-well plates.[13]

  • Imaging: Acquire images of the spheroids at different time points using a microscope.[13][22]

  • Image Analysis: Use image analysis software (e.g., ImageJ or specialized software) to measure the major (L) and minor (W) axes of the spheroids.[13]

  • Volume Calculation: Calculate the spheroid volume using the formula: V = 0.5 * L * W².

  • Analysis: Plot the change in spheroid volume over time for different treatment groups.

Visualizations

Visual diagrams can aid in understanding complex experimental workflows and biological pathways.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison synth_F Fluorinated Analog bio_activity Biological Activity (e.g., Anticancer, Antifungal) synth_F->bio_activity physchem Physicochemical Properties (e.g., logP, pKa) synth_F->physchem admet ADMET Profiling (e.g., Metabolic Stability, Cytotoxicity) synth_F->admet synth_NF Non-Fluorinated Analog synth_NF->bio_activity synth_NF->physchem synth_NF->admet sar Structure-Activity Relationship (SAR) bio_activity->sar physchem->sar admet->sar lead_opt Lead Optimization sar->lead_opt

Comparative evaluation workflow for quinoline analogs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolone Fluorinated Quinolone Analog Quinolone->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The strategic incorporation of fluorine into the quinoline scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can significantly influence physicochemical characteristics and enhance biological potency in anticancer, antifungal, and antimalarial contexts. However, the effects are highly dependent on the position and number of fluorine substitutions, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and develop next-generation quinoline-based therapeutics with improved efficacy and safety profiles.

References

A Researcher's Guide to Cross-Validation of Biological Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The variability of cellular responses to therapeutic compounds is a cornerstone challenge in drug discovery and development. A drug that shows high efficacy in one cancer cell line may be significantly less potent or even inactive in another, even if they originate from the same tissue.[1][2] This heterogeneity underscores the critical need for cross-validating the biological activity of potential drug candidates across a panel of diverse cell lines. Such validation provides a more comprehensive understanding of a compound's efficacy, potential resistance mechanisms, and its spectrum of activity, ultimately leading to more robust and translatable preclinical data.[3][4][5]

This guide provides an objective comparison of drug performance in different cell lines, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to design and interpret cross-validation studies.

Data Presentation: Comparative Efficacy of Gefitinib

To illustrate the cell line-dependent variability in drug response, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, across various non-small cell lung cancer (NSCLC) cell lines. A lower IC50 value indicates greater potency.

Cell LineEGFR Mutation StatusGefitinib IC50Sensitivity ClassificationReference
H3255 Exon 21 (L858R)0.003 µMSensitive[6]
HCC827 Exon 19 Deletion0.013 µM (13.06 nM)Sensitive[7]
PC-9 Exon 19 Deletion0.077 µM (77.26 nM)Sensitive[7]
11-18 Exon 19 Deletion0.39 µMSensitive[6]
H1650 Exon 19 Deletion31.0 µMResistant[8]
H1975 Exon 21 (L858R), Exon 20 (T790M)>10 µMResistant[8][9]
A549 Wild-Type>10 µMResistant[8][9]
H1650GR Exon 19 Deletion (Gefitinib-Resistant)50.0 µMResistant[8]

Data compiled from multiple sources, slight variations may exist due to different experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the underlying molecular pathways and the experimental process is crucial for interpreting cross-validation data.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand EGF Ligand Ligand->EGFR Binds Gefitinib Gefitinib Gefitinib->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental_Workflow start Start cell_culture 1. Culture Multiple Cancer Cell Lines start->cell_culture seeding 2. Seed Cells into Multi-well Plates cell_culture->seeding treatment 4. Add Drug to Cells (Incubate 48-72h) seeding->treatment drug_prep 3. Prepare Serial Dilutions of Test Compound drug_prep->treatment assay 5. Perform Cell Viability Assay (e.g., MTT) treatment->assay readout 6. Measure Absorbance/ Fluorescence/Luminescence assay->readout analysis 7. Calculate IC50 Values & Plot Dose-Response Curves readout->analysis comparison 8. Compare IC50 Values Across Cell Lines analysis->comparison end End comparison->end

Caption: Experimental workflow for cross-validating drug efficacy.

Experimental Protocols

A reliable assessment of biological activity hinges on robust and well-documented experimental protocols. The MTT assay is a widely used colorimetric method to measure cell viability and determine drug cytotoxicity.[10][11]

Protocol: Cell Viability Assessment using MTT Assay

1. Objective: To determine the concentration at which a test compound inhibits the growth of a cell population by 50% (IC50) after a specified exposure time.

2. Materials:

  • Selected cancer cell lines

  • Complete growth medium (specific to each cell line)

  • 96-well flat-bottom tissue culture plates

  • Test compound (e.g., Gefitinib)

  • Dimethyl sulfoxide (DMSO) for drug dissolution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

3. Methodology:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase and perform a cell count to determine cell density.

    • Dilute the cells in a complete growth medium to an optimal seeding density (e.g., 3,000-10,000 cells/well, determined empirically for each cell line to ensure log-phase growth throughout the experiment).[12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in a complete growth medium to achieve a range of final concentrations (e.g., from 100 µM down to 0.001 µM).[13] It is advisable to perform a preliminary experiment with wide concentration spacing (e.g., 10-fold dilutions) to determine the responsive range.[12][14]

    • Prepare a vehicle control containing the highest concentration of DMSO used in the drug dilutions.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations (and vehicle control) to the appropriate wells.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into a purple formazan precipitate.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (untreated cells), using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[15] This is the concentration of the drug that results in 50% cell viability.

References

The Evolving Landscape of Quinolines: A Comparative Guide to the Structure-Activity Relationship of Difluoro-Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quinoline scaffold remains a cornerstone in the quest for novel therapeutic agents. The strategic addition of fluorine atoms has given rise to a potent class of compounds, with difluoro-quinolines demonstrating significant promise in both antibacterial and anticancer applications. This guide provides a comparative analysis of the structure-activity relationship (SAR) of difluoro-quinolines, presenting experimental data against relevant alternatives and detailing the methodologies for their evaluation.

The core quinoline structure, a bicyclic aromatic heterocycle, offers multiple positions for substitution, allowing for the fine-tuning of its pharmacological properties. The introduction of two fluorine atoms, often at the C6 and C8 positions, has been a particularly fruitful strategy, enhancing lipophilicity and target engagement. This guide delves into the nuances of how modifications to the difluoro-quinoline core impact its biological activity.

Comparative Analysis of Antibacterial Activity

Difluoro-quinolones have emerged as powerful antibacterial agents, often exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] A key player in this class is sparfloxacin, a 5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-4(1H)-oxoquinoline-3-carboxylic acid, which has shown superiority to ciprofloxacin in both in vitro and in vivo potency.[3]

The following table summarizes the minimum inhibitory concentration (MIC) values of representative difluoro-quinolones against various bacterial strains, compared to the widely used fluoroquinolone, ciprofloxacin. Lower MIC values indicate greater antibacterial potency.

CompoundSubstituent PatternTarget OrganismMIC (µg/mL)Reference
Difluoro-quinolone A 1-Aryl, 6,8-difluoro, 7-(3-amino-1-pyrrolidinyl)Streptococcus spp.0.1 - 0.5[4]
Sparfloxacin 5-Amino, 1-cyclopropyl, 6,8-difluoro, 7-(cis-3,5-dimethyl-1-piperazinyl)Staphylococcus aureus0.1 - 0.39[3]
Compound 22 1-(4-Fluorophenyl), 6,8-difluoro, 7-piperazin-1-ylE. coli0.02 - 0.1[1]
Ciprofloxacin (Alternative) 1-Cyclopropyl, 6-fluoro, 7-piperazin-1-ylStreptococcus spp.0.5 - 2.0[4]
Ciprofloxacin (Alternative) 1-Cyclopropyl, 6-fluoro, 7-piperazin-1-ylStaphylococcus aureus0.25 - 1.0[3]
Ciprofloxacin (Alternative) 1-Cyclopropyl, 6-fluoro, 7-piperazin-1-ylE. coli0.01 - 0.05[1]

Key SAR Insights for Antibacterial Activity:

  • N-1 Position: Substitution with aryl groups, particularly a 2,4-difluorophenyl group, has been shown to yield the greatest in vitro antibacterial potency.[1][4]

  • C-5 Position: An amino group at this position is considered optimal for overall antibacterial properties.[3]

  • C-7 Position: The introduction of substituted amino groups like 3-amino-1-pyrrolidinyl or variously substituted piperazines is crucial for activity.[1][3] The combination of a C-5 amino group and a C-7 3,5-dimethylpiperazinyl group confers excellent antibacterial properties with a lack of adverse drug interactions.[3]

Comparative Analysis of Anticancer Activity

Beyond their antibacterial prowess, difluoro-quinoline derivatives are gaining attention as potential anticancer agents. Their mechanisms of action in cancer are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/Akt/mTOR. The cytotoxic effects of these compounds are often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Here, we compare the anticancer activity of novel fluorinated quinoline analogues against the triple-negative breast cancer (TNBC) cell line MDA-MB-468 and the estrogen-receptor-positive cell line MCF-7, with cisplatin included as a standard chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Quinoline 6a MDA-MB-4682.5 - 5[5]
Fluorinated Quinoline 6b MDA-MB-4682.5 - 5[5]
Fluorinated Quinoline 6d MDA-MB-4682.5 - 5[5]
Fluorinated Quinoline 6f MDA-MB-4682.5 - 5[5]
Fluorinated Quinoline Analogues (General) MCF-75 - 60[5]
Cisplatin (Alternative) MDA-MB-4685[5]

Key SAR Insights for Anticancer Activity:

  • Fluorine Substitution: The presence of fluorine on the quinoline ring, coupled with an ester group, appears to be critical for anticancer activity against TNBC cells.[5]

  • Hydrolysis: Hydrolyzed analogues of active fluorinated quinolines were found to be inactive, highlighting the importance of the ester functionality.[5]

  • Mechanism: Active compounds have been shown to reduce the clonogenic capacity of TNBC cells and induce reactive oxygen species (ROS).[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly used protocol.[6]

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution of Compounds: The difluoro-quinoline compounds and the comparator (e.g., ciprofloxacin) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[7]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the difluoro-quinoline derivatives and a control drug (e.g., cisplatin) for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[7]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[7]

Visualizing the SAR Workflow and Signaling Pathways

To conceptualize the process of establishing the structure-activity relationship and the potential mechanisms of action, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Start Design Difluoro-Quinolines Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (Antibacterial/Anticancer) Purify->InVitro Test Compounds SAR_Analysis SAR Analysis InVitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt InVivo In Vivo Models SAR_Analysis->InVivo Promising Candidates Lead_Opt->Synth Iterative Design Tox Toxicology Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics Tox->PKPD

Caption: A generalized workflow for establishing the structure-activity relationship of difluoro-quinolines.

Anticancer_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition DifluoroQuinolone Difluoro-Quinolines DifluoroQuinolone->PI3K Inhibition DifluoroQuinolone->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for the anticancer activity of difluoro-quinolines.

References

A Comparative Guide to 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile and Other Quinolone-Based Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging antibacterial candidate, 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, against established quinolone-based antibiotics. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes data on structurally similar quinoline-3-carbonitrile derivatives and benchmarks them against widely used fluoroquinolone antibiotics. The information presented is intended to offer a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to Quinolone Antibiotics

Quinolone antibiotics are a major class of synthetic, broad-spectrum antimicrobial agents.[1] Their core structure is based on a bicyclic quinolone ring. The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolone subclass, which exhibits significantly enhanced antibacterial activity.[2] Quinolones are categorized into generations based on their spectrum of activity. First-generation quinolones, like nalidixic acid, are effective against a narrow range of Gram-negative bacteria. Later generations, such as ciprofloxacin (second-generation), levofloxacin (third-generation), and moxifloxacin (fourth-generation), possess a broader spectrum, including activity against Gram-positive and, in some cases, anaerobic bacteria.

The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[1]

The Rise of Quinolone-3-carbonitrile Derivatives

Recent research has focused on the quinoline-3-carbonitrile scaffold as a promising foundation for the development of new antibacterial agents. These compounds share the core quinoline structure but are characterized by a nitrile group at the C-3 position. Studies have demonstrated that various derivatives of quinoline-3-carbonitrile exhibit significant antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] The nitrile group and other substitutions on the quinoline ring play a crucial role in the molecule's interaction with the target enzymes and its overall efficacy.

Comparative Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Standard Quinolone Antibiotics

AntibioticGenerationEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Nalidixic Acid1st4 - 32>128>128
Ciprofloxacin2nd0.004 - 10.12 - 40.25 - 8
Levofloxacin3rd0.015 - 20.12 - 40.5 - 16
Moxifloxacin4th0.03 - 10.06 - 21 - 8

Data compiled from multiple sources. MIC ranges can vary depending on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Quinolone-3-carbonitrile Derivatives

Compound IDKey Structural FeaturesEscherichia coliStaphylococcus aureusReference
QD4 Furan substitution4 - 84 - 8[1]
Compound 7 9-bromo indolizinoquinoline20.031[3]
Compound 8 N-methylbenzoindolo[3,2-b]-quinoline-4 (against VRE)[3]
Compound 5d Quinolone-coupled hybrid0.125 - 80.125 - 8
Compound 16 9-cyclopropyl-4-fluoro-6-oxo-thiadiazolo[3,4-h]quinoline-7-carboxylic acid-0.015[4][5]

Mechanism of Action and Experimental Protocols

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

The following diagram illustrates the established mechanism of action for quinolone antibiotics, which is the presumed pathway for this compound and its analogs.

Quinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial Chromosome Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Targeted by Replication DNA Replication & Transcription Gyrase->Replication Enables Breaks Double-Strand DNA Breaks Gyrase->Breaks Stabilizes Cleavage Complex Death Cell Death Breaks->Death Leads to Quinolone Quinolone Antibiotic Quinolone->Gyrase Inhibits MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read Visually inspect for turbidity or use plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

References

Assessing the Specificity of Kinase Inhibitors Derived from the 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile serves as a valuable building block in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. Due to its limited characterization as a standalone agent, this guide focuses on the specificity of its more complex and well-studied analogs that target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. We will provide a comparative analysis of the kinase specificity of several prominent inhibitors, offering insights into their on-target potency and off-target effects.

Introduction to the Quinoline-3-Carbonitrile Scaffold in Kinase Inhibition

The quinoline-3-carbonitrile core is a key pharmacophore in a class of ATP-competitive kinase inhibitors. Its rigid structure allows for precise orientation of substituents that can interact with specific residues within the kinase ATP-binding pocket, thereby conferring potency and selectivity. This guide will delve into the specificity of inhibitors built upon this and the closely related quinazoline scaffold, providing a comparative landscape for researchers engaged in drug discovery and development. The inhibitors chosen for this comparison are PD153035, a representative of the quinoline/quinazoline class, and other well-known EGFR inhibitors such as Canertinib (CI-1033), Lapatinib, Erlotinib, and Gefitinib.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of the selected compounds against a panel of kinases. The data, presented as IC50 values or percentage of control, allows for a direct comparison of their potency and selectivity. Lower IC50 values and lower percentages of control indicate stronger inhibition.

Kinase TargetPD153035 (IC50 nM)Canertinib (CI-1033) (% of Control @ 1µM)[1]Lapatinib (% of Control @ 10µM)[2]Erlotinib (IC50 nM)Gefitinib (IC50 nM)
EGFR (ErbB1) 0.025 [3]0.5 [1]<35 [2]2 [4]49 [5]
ErbB2 (HER2) >2500[3]1.5 [1]<35 [2]230[6]>10000
ErbB4 (HER4) -2.0 [1]---
ABL1-98[1]---
ALK-97[1]---
AXL-96[1]---
FGFR1>50000[7]100[1]---
FGFR2-99[1]---
FGFR3-100[1]---
FLT3-85[1]---
INSR>50000[7]100[1]---
KIT-94[1]---
MET-99[1]---
PDGFRα-100[1]---
PDGFRβ>50000[7]100[1]---
SRC>50000[7]92[1]---
VEGFR2-98[1]---
AKT1-100[1]---
AURKA-99[1]---
CDK1/cyclinB-100[1]---
CDK2/cyclinA-100[1]---
CHEK1-97[1]---
GSK3β-98[1]---
RICK----50
GAK----90

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach to assessing kinase inhibitor specificity, the following diagrams illustrate the EGFR signaling pathway and a generalized workflow for a kinase inhibition assay.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor PD153035 / Alternatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate (e.g., peptide) - ATP (radiolabeled or cold) - Test Compound (Inhibitor) start->reagents incubation Incubate Kinase, Substrate, ATP, and Inhibitor reagents->incubation stop_reaction Stop Reaction (e.g., TCA precipitation) incubation->stop_reaction separation Separate Substrate and Product (e.g., filter plate, electrophoresis) stop_reaction->separation detection Detect Product Formation (e.g., scintillation counting, fluorescence) separation->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: Generalized Workflow for a Kinase Inhibition Assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing or designing similar specificity assessments.

Protocol 1: Radiometric Kinase Assay (for IC50 Determination of Canertinib/CI-1033)[8]

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific tyrosine kinase.

Materials:

  • Purified EGFR tyrosine kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • [γ-33P]ATP

  • Test compound (e.g., Canertinib)

  • Kinase reaction buffer (50 mM HEPES, pH 7.4, 125 mM NaCl, 24 mM MgCl2)

  • 96-well filter plates

  • 20% Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well filter plate, add the following to each well for a total volume of 0.1 mL:

    • 20 mM HEPES, pH 7.4

    • 50 mM Sodium Vanadate

    • 10 µM ATP containing 0.5 µCi of [32P]ATP

    • 20 mg of poly(Glu, Tyr)

    • 10 ng of EGFR tyrosine kinase

    • Appropriate dilutions of the test compound.

  • Incubate the plate with shaking for 10 minutes at 25°C.

  • Initiate the kinase reaction by adding the [32P]ATP.

  • Incubate the plate for another 10 minutes at 25°C.

  • Terminate the reaction by adding 0.1 mL of 20% TCA.

  • Keep the plate at 4°C for at least 15 minutes to allow the substrate to precipitate.

  • Wash the wells five times with 0.2 mL of 10% TCA.

  • Determine the incorporation of 32P using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular Autophosphorylation Assay[1]

This protocol is used to assess the inhibitory effect of a compound on the autophosphorylation of a receptor tyrosine kinase within a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Complete cell culture medium

  • Test compound (e.g., PD153035)

  • Ligand for receptor stimulation (e.g., EGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 2-4 hours.

  • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 15-30 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total form of the receptor to serve as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Protocol 3: KINOMEscan™ Profiling (Competition Binding Assay)[2]

This high-throughput assay platform is used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Methodology Overview:

  • Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.

  • Assay Execution:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a vehicle (DMSO) control (% of Control). A lower percentage of control indicates a stronger interaction between the test compound and the kinase.

This guide provides a foundational comparison of the specificity of kinase inhibitors derived from the this compound scaffold. For more in-depth analysis, it is recommended to consult the primary research articles cited.

References

Head-to-Head Comparison of Quinoline Carbonitriles in Enzymatic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibitory activities of various quinoline carbonitrile compounds. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents.

Quinoline carbonitriles are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their potent inhibitory effects on a range of enzymes, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a crucial area of therapeutic development.[1] This guide offers a head-to-head comparison of select quinoline carbonitriles, focusing on their in vitro efficacy against key enzymatic targets.

Comparative Inhibitory Activities

The inhibitory potential of quinoline carbonitriles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the IC50 values for several quinoline carbonitrile derivatives against various protein kinases, as reported in the scientific literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[3]

Compound Class/ExampleTarget KinaseIC50 (nM)Reference
4-Anilinoquinoline-3-carbonitrilesEGFR7.5[4]
Quinoline-3-carbonitrile SeriesTpl2Potent Inhibition (Specific values not detailed in abstract)[5]
4-Anilino-7-alkenyl-quinoline-3-carbonitrilesMEK1Potent Inhibition (Specific values not detailed in abstract)[6]
6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrileSrc35[6]
Substituted 4-(3-hydroxyanilino)-quinoline derivativesRETKi = 3 (in vitro)[6]
6, 7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivativec-Met1.04[6]
2-Aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivativesSrc870[7]

Key Signaling Pathway: Tpl2/MEK/ERK Cascade

Many quinoline carbonitriles exert their effects by targeting kinases within critical signaling pathways. One such pathway is the Tumor progression locus 2 (Tpl2) mediated activation of the MEK/ERK cascade, which plays a central role in inflammation and cancer.[5][8] Tpl2, a mitogen-activated protein kinase kinase kinase (MAP3K), is activated by various inflammatory stimuli and subsequently phosphorylates and activates MEK1/2, which in turn activates ERK1/2.[8] Activated ERK then regulates the transcription of genes involved in cell proliferation, survival, and inflammation.[1] Inhibiting kinases at different levels of this pathway is a key strategy in the development of novel therapeutics.

Tpl2_MEK_ERK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR, TNFR) Tpl2 Tpl2 (MAP3K8) Receptor->Tpl2 Activates MEK MEK1/2 Tpl2->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates

Tpl2/MEK/ERK Signaling Pathway

Experimental Protocols

To ensure the reproducibility and comparability of enzymatic assay data, a standardized protocol is essential. The following outlines a general workflow for determining the IC50 value of a quinoline carbonitrile inhibitor against a target kinase.

Materials and Reagents:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Quinoline carbonitrile inhibitor stock solution (in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES, pH 7.5, containing MgCl2, DTT, and a surfactant like Brij-35)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the quinoline carbonitrile inhibitor in assay buffer. Typically, a 10-point, 3-fold dilution series is created.

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the inhibitor dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of ADP produced, or the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Quinoline Carbonitrile Start->Compound_Dilution Reaction_Setup Dispense Inhibitor and Enzyme/Substrate to Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase and Substrate Solution Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Stop Reaction and Add Detection Reagent Incubation->Detection Read_Plate Measure Signal (Luminescence/Fluorescence) Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for Kinase Inhibition Assay

Conclusion

Quinoline carbonitriles represent a promising scaffold for the development of potent and selective enzyme inhibitors. The data compiled in this guide highlights their activity against several key kinases implicated in disease. By understanding their comparative efficacy and the signaling pathways they modulate, researchers can make more informed decisions in the design and progression of novel therapeutic candidates. The provided standardized experimental workflow serves as a foundation for generating reliable and comparable data for the in vitro characterization of these and other small molecule inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. The proper handling and disposal of specialized chemical compounds are critical components of this responsibility. This guide provides a detailed protocol for the safe disposal of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS No. 541505-11-7), ensuring the protection of laboratory personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound with complete disposal information was not available. The following procedures are based on hazard information for this compound and disposal guidelines for structurally related halogenated heterocyclic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to understand the potential hazards associated with this compound. Based on available data, this compound presents several risks.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Chemical splash goggles or a face shield.
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol

The mandated method for the disposal of halogenated organic compounds like this compound is through an approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash. [2]

1. Waste Segregation and Collection:

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure correct disposal.[4]

  • Designate a Waste Container: Use a dedicated, clearly labeled, and compatible container for "Hazardous Waste: Halogenated Organic Compounds."[2]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration or quantity. Maintain a running list of all constituents in the waste container.

  • Solid Waste: Collect any solid form of the compound, including residual powder and contaminated weighing papers, in the designated container.

  • Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[5]

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads used for spills, must be disposed of in the designated hazardous waste container.[5]

2. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area.

  • This area should be secure, well-ventilated, and segregated from incompatible materials.

3. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for hazardous waste manifest and handover. The waste will then be transported to a licensed disposal company, likely for incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visualizing the Disposal Workflow

To further clarify the procedural steps for safe disposal, the following diagrams illustrate the logical workflow and the decision-making process involved.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal A Review SDS & Institutional Protocols B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle Compound in Fume Hood B->C D Designate 'Halogenated Organic Waste' Container C->D E Label Container Correctly D->E F Segregate Waste Types E->F G Store Sealed Container in Designated Satellite Area F->G H Contact EHS for Waste Pickup G->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

cluster_waste_types Waste Stream Identification cluster_containment Containment cluster_final Final Pathway Solid Solid Compound & Residue WasteContainer Dedicated & Labeled Halogenated Organic Waste Container Solid->WasteContainer Liquid Compound in Solution Liquid->WasteContainer Contaminated Contaminated PPE & Labware Contaminated->WasteContainer EHS EHS Pickup WasteContainer->EHS Incineration Approved Waste Disposal Plant EHS->Incineration

Caption: Logical relationship for waste segregation and disposal pathway.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This guide is intended for researchers, scientists, and professionals in drug development.

Hazard and Safety Data Summary

The following table summarizes the known and anticipated hazards associated with this compound, based on data from similar compounds.[1][2][3]

Hazard CategoryGHS Hazard StatementsSignal WordPictograms
Acute ToxicityH302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Respiratory Tract IrritationH335: May cause respiratory irritationWarning

Operational Plan: Step-by-Step Handling Procedures

This section details the necessary precautions and steps for safely handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table outlines the required PPE for handling this compound.[6][7][8]

Body PartRequired PPE
Hands Double-gloving with nitrile or neoprene gloves is mandatory. Gloves must be inspected for tears or punctures before and during use. Dispose of the outer gloves immediately after handling the compound.[5]
Eyes Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
Body A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or when there is a significant risk of contamination, a disposable chemical-resistant gown is recommended.[6]
Respiratory In cases where engineering controls may not be sufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Handling and Storage
  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5] Keep it away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a designated and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed with Caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_evacuate Evacuate & Alert handle_weigh->spill_evacuate Spill Occurs cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon handle_transfer->spill_evacuate cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.